molecular formula C12H14O2 B1361842 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one CAS No. 6500-65-8

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Cat. No.: B1361842
CAS No.: 6500-65-8
M. Wt: 190.24 g/mol
InChI Key: WLRMIOGKWITDNU-UHFFFAOYSA-N
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Description

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105616. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMIOGKWITDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295809
Record name 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6500-65-8
Record name 6500-65-8
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Record name 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE
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Foundational & Exploratory

Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a valuable bicyclic ketone that serves as a key intermediate in the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its seven-membered cycloheptenone ring fused to a methoxy-substituted benzene ring provides a versatile scaffold for further functionalization. This guide provides a detailed exploration of a reliable and efficient synthetic route to this target molecule, grounded in established chemical principles and supported by practical, field-proven insights. The primary focus will be on the intramolecular Friedel-Crafts acylation, a cornerstone reaction in the formation of cyclic aryl ketones.

Strategic Overview: The Intramolecular Friedel-Crafts Approach

The most direct and widely employed strategy for constructing the benzocycloheptenone core is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1] This powerful reaction involves the cyclization of an aromatic compound bearing an acylating side chain, catalyzed by a Brønsted or Lewis acid. For the synthesis of our target molecule, the logical precursor is 5-(3-methoxyphenyl)pentanoic acid .

The methoxy group on the aromatic ring is an ortho-, para-director and activating group, which facilitates the electrophilic aromatic substitution reaction. The pentanoic acid side chain provides the necessary five-carbon tether to form the seven-membered ring upon cyclization. The cyclization is expected to proceed regioselectively to the position para to the methoxy group due to steric hindrance at the ortho positions.

Synthetic_Workflow Precursor 5-(3-Methoxyphenyl)pentanoic acid Target 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Precursor->Target Intramolecular Friedel-Crafts Acylation Catalyst Acid Catalyst (PPA or Eaton's Reagent) Catalyst->Target Mechanism cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Rearomatization A Carboxylic Acid Precursor B Acylium Ion Intermediate A->B + H⁺ - H₂O C Aromatic Ring Attacks Acylium Ion D Sigma Complex (Arenium Ion) C->D E Final Ketone Product D->E - H⁺

References

An In-depth Technical Guide to 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a member of the pharmacologically significant benzosuberone family of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential therapeutic applications based on the established bioactivities of the benzosuberone scaffold. While specific experimental data for this particular analog is not widely available in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust and actionable resource for the scientific community.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core, a benzocycloheptenone structure, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives of this seven-membered carbocyclic ring fused to a benzene ring have demonstrated potent anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The inherent structural features of the benzosuberone framework allow for diverse functionalization, leading to compounds that can interact with a range of biological targets. This compound, the subject of this guide, is a methoxy-substituted derivative that holds promise for further investigation within various drug discovery programs. The methoxy group, a common modulator of pharmacokinetic and pharmacodynamic properties, makes this analog a particularly interesting candidate for synthesis and biological evaluation.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented, its fundamental properties can be reliably predicted based on its structure. These properties are crucial for its handling, characterization, and formulation in a research setting.

PropertyValueSource
CAS Number 6500-65-8[5][6][7]
Molecular Formula C₁₂H₁₄O₂[5][6][7]
Molecular Weight 190.24 g/mol [5][6][7]
Predicted Boiling Point ~320-340 °C at 760 mmHgN/A
Predicted Melting Point ~40-50 °CN/A
Predicted Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.N/A
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 7.65 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.85 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H)

    • δ 6.75 (d, J = 2.5 Hz, 1H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.90 (t, J = 6.5 Hz, 2H, -CH₂-C=O)

    • δ 2.65 (t, J = 6.0 Hz, 2H, Ar-CH₂-)

    • δ 2.00-1.90 (m, 4H, -CH₂-CH₂-)

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ 204.5 (C=O)

    • δ 163.0 (C-OCH₃)

    • δ 145.0 (Ar-C)

    • δ 132.0 (Ar-CH)

    • δ 125.0 (Ar-C)

    • δ 113.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 55.5 (-OCH₃)

    • δ 42.0 (-CH₂-C=O)

    • δ 35.0 (Ar-CH₂-)

    • δ 30.0 (-CH₂-)

    • δ 25.0 (-CH₂-)

  • Infrared (IR) Spectroscopy (Predicted, KBr):

    • ~2950 cm⁻¹ (C-H stretch, aliphatic)

    • ~1680 cm⁻¹ (C=O stretch, aryl ketone)

    • ~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

    • ~1250 cm⁻¹ (C-O stretch, aryl ether)

  • Mass Spectrometry (MS) (Predicted, ESI+):

    • m/z 191.10 [M+H]⁺

    • m/z 213.08 [M+Na]⁺

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[4][5] This approach is widely used for the formation of cyclic ketones fused to aromatic rings. The key starting material for this synthesis is 5-(m-methoxyphenyl)valeric acid.

Synthesis of the Precursor: 5-(m-methoxyphenyl)valeric acid

This precursor can be synthesized via several routes, with a common method being the Clemmensen or Wolff-Kishner reduction of 4-(m-methoxybenzoyl)butyric acid, which itself is prepared through Friedel-Crafts acylation of anisole with glutaric anhydride.

Cyclization to this compound

The cyclization of 5-(m-methoxyphenyl)valeric acid is effectively achieved using a strong acid catalyst, with polyphosphoric acid (PPA) being a common and efficient choice for this type of intramolecular acylation.[4]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization Anisole Anisole FC_Acylation Friedel-Crafts Acylation (AlCl₃) Anisole->FC_Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->FC_Acylation KetoAcid 4-(m-methoxybenzoyl)butyric acid FC_Acylation->KetoAcid Reduction Wolff-Kishner Reduction (H₂NNH₂, KOH) KetoAcid->Reduction Precursor 5-(m-methoxyphenyl)valeric acid Reduction->Precursor Cyclization Intramolecular Friedel-Crafts Acylation Precursor->Cyclization PPA Polyphosphoric Acid (PPA) PPA->Cyclization Target 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Cyclization->Target

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 5-(m-methoxyphenyl)valeric acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 parts by weight relative to the starting carboxylic acid). Heat the PPA to 80-90 °C with stirring to ensure it is fluid.

  • Addition of Reactant: Slowly add 5-(m-methoxyphenyl)valeric acid (1 part by weight) to the hot, stirring PPA. The addition should be done in portions to control the initial exotherm.

  • Reaction: After the addition is complete, continue to stir the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Work-up: Once all the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can serve as a handle for further functionalization.

  • Alpha-Halogenation: The α-protons to the carbonyl group can be substituted with halogens (e.g., bromine) under acidic or basic conditions, providing a precursor for the introduction of other functional groups.

  • Condensation Reactions: The ketone can undergo aldol-type condensation reactions with aldehydes or other ketones in the presence of an acid or base catalyst.

  • Electrophilic Aromatic Substitution: The methoxy-activated aromatic ring is susceptible to further electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Reactivity_Diagram cluster_ketone_reactions Ketone Reactions cluster_aromatic_reactions Aromatic Ring Reactions Start 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Halogenation α-Halogenation (e.g., Br₂) Start->Halogenation Condensation Aldol Condensation (Aldehyde, Base) Start->Condensation EAS Electrophilic Aromatic Substitution (e.g., Nitration) Start->EAS Alcohol Secondary Alcohol Reduction->Alcohol AlphaHalo α-Halo Ketone Halogenation->AlphaHalo AldolProduct α,β-Unsaturated Ketone Condensation->AldolProduct SubstitutedAromatic Substituted Aromatic Ring EAS->SubstitutedAromatic

Figure 2: Potential chemical transformations of this compound.

Potential Applications in Drug Discovery and Development

The benzosuberone scaffold is a well-established pharmacophore with a diverse range of reported biological activities.[1][2] While this compound has not been extensively studied, its structural similarity to other bioactive benzosuberones suggests it could be a valuable starting point for the development of novel therapeutic agents.

  • Anticancer Activity: Many benzosuberone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the disruption of microtubule dynamics, similar to established anticancer agents. The methoxy substitution on the aromatic ring of the title compound could influence its binding affinity to tubulin or other cancer-related targets.

  • Anti-inflammatory Properties: The benzosuberone skeleton has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.

  • Antimicrobial Effects: Certain benzosuberone derivatives have shown promising activity against a range of bacteria and fungi, suggesting potential applications in the development of new anti-infective agents.[3]

Further research, including in vitro and in vivo screening, is warranted to fully elucidate the pharmacological profile of this compound.

Potential_Applications cluster_bioactivity Potential Biological Activities Core 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Anticancer->Tubulin Polymerization Inhibition Enzyme Inhibition Enzyme Inhibition AntiInflammatory->Enzyme Inhibition Bacterial/Fungal Growth Inhibition Bacterial/Fungal Growth Inhibition Antimicrobial->Bacterial/Fungal Growth Inhibition

Figure 3: Hypothesized therapeutic potential of this compound.

Conclusion

This compound represents a synthetically accessible member of the therapeutically relevant benzosuberone class of compounds. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical synthetic protocol based on established intramolecular Friedel-Crafts acylation methodology, and an exploration of its potential applications in drug discovery. While further experimental validation of its spectroscopic and biological properties is required, the information presented herein serves as a solid foundation for researchers and scientists to embark on the synthesis, characterization, and evaluation of this promising molecule. The versatility of the benzosuberone scaffold, coupled with the modulating effect of the methoxy substituent, positions this compound as a valuable building block for the development of novel therapeutic agents.

References

A Technical Guide to the Predicted Biological Activity and Evaluation of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for investigating the biological activities of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its core structure, the benzosuberone skeleton, is a well-documented pharmacophore with a broad spectrum of biological effects. This document synthesizes existing knowledge on benzosuberone derivatives to establish a predictive model for the title compound's potential efficacy. We will explore its likely anticancer, anti-inflammatory, and antimicrobial properties. Crucially, this guide provides detailed, field-proven experimental protocols to enable researchers to systematically validate these predicted activities, offering a clear path from theoretical potential to empirical data.

Introduction to the Benzosuberone Scaffold

The benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) scaffold is a seven-membered carbocyclic ring fused to a benzene ring. This structural motif is a key feature in numerous natural products, such as Colchicine, and has garnered significant interest in medicinal chemistry for its versatile and potent biological effects.[1] The title compound, 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one, incorporates this core with a methoxy group at the C2 position, a substitution known to influence the pharmacological profile of many small molecules.

Derivatives of the benzosuberone skeleton are widely reported to exhibit a range of biological actions, including anticancer, anti-inflammatory, antibacterial, and antifungal activities, making them important lead structures in the drug discovery process.[1][2]

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive research into its structural class, we can logically predict several key biological activities for 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Anticancer Potential

The benzosuberone moiety is a privileged scaffold in oncology research. Numerous synthetic derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines, and several natural products containing this core are clinically reported as anti-tumor agents.[2][3] The inclusion of methoxy groups on aromatic rings is a common strategy in the design of anticancer agents, often enhancing activity.[2]

Predicted Mechanisms of Action: Based on analogous compounds, the anticancer activity could be mediated through several pathways:

  • Induction of Apoptosis: Many chalcones and related flavonoids, which share structural similarities, exert their effects by triggering programmed cell death through both intrinsic and extrinsic pathways.[4] This often involves the activation of caspases and an increase in reactive oxygen species (ROS).[4]

  • Cell Cycle Arrest: A common mechanism for antimitotic agents is the disruption of the cell cycle, often at the G2/M phase.[5] Some benzochalcone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[5]

  • Inhibition of Key Signaling Pathways: Certain bioactive molecules can interfere with pro-survival signaling pathways, such as the MAPK/ERK pathway, which is often deregulated in cancer.[6]

Quantitative Data from Related Benzosuberone Derivatives: To provide a quantitative context for potential efficacy, the following table summarizes the cytotoxic activity of representative benzosuberone derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzosuberone-Coumarin Hybrid (5a)A549 (Lung)3.35[7]
Benzosuberone-Coumarin Hybrid (5a)HeLa (Cervical)5.51[7]
Benzosuberone-Coumarin Hybrid (5a)MCF-7 (Breast)16.79[7]
Benzosuberone-Coumarin Hybrid (5a)MDA-MB-231 (Breast)4.12[7]
Benzosuberone-Coumarin Hybrid (5c)HeLa (Cervical)6.72[7]
Benzosuberone-Coumarin Hybrid (5c)MDA-MB-231 (Breast)4.87[7]
Anti-inflammatory and Antioxidant Potential

Benzosuberone derivatives are recognized for their potent anti-inflammatory properties.[3] Furthermore, 2-methoxyphenols have been specifically investigated as selective cyclooxygenase (COX)-2 inhibitors, a key target in anti-inflammatory drug design.[8]

Predicted Mechanisms of Action:

  • COX-2 Inhibition: The methoxyphenol moiety suggests a potential to selectively inhibit the COX-2 enzyme, which is responsible for prostaglandin synthesis at sites of inflammation.[8]

  • Antioxidant Activity: The compound may act as a free radical scavenger, mitigating oxidative stress which is a key component of the inflammatory response.[8]

Antimicrobial Activity

The benzosuberone scaffold has been successfully derivatized to create compounds with significant antibacterial and antifungal properties.[1][9] Structure-activity relationship (SAR) studies have shown that the core skeleton, when combined with other heterocyclic rings like piperazine or morpholine, can yield potent antimicrobial agents.[1]

Predicted Mechanisms of Action: While the exact mechanism can vary, a plausible hypothesis for antimicrobial action is the inhibition of essential cellular processes, such as protein synthesis.[9]

Experimental Workflows for Biological Validation

To empirically test the predicted activities of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one, a systematic, multi-stage approach is required. The following workflows and protocols are designed to be self-validating and provide a clear path for investigation.

Workflow for In Vitro Anticancer Screening

This initial phase is designed to rapidly assess the cytotoxic potential of the compound across a panel of relevant cancer cell lines.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Hit Validation & Prioritization A Compound Solubilization (DMSO Stock) C MTT Viability Assay (Dose-Response Curve) A->C B Select Cancer Cell Lines (e.g., A549, MCF-7, HeLa) B->C D Calculate IC50 Values C->D E Confirm Activity in Secondary Assays (e.g., SRB) D->E If IC50 < 20 µM G Prioritize 'Hit' Compound for Mechanistic Studies E->G F Assess Selectivity (vs. Normal Cell Line, e.g., HEK293) F->G

Caption: High-level workflow for anticancer drug screening.

Protocol: MTT Cell Viability Assay

This protocol is foundational for assessing cytotoxicity. The causality is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one (e.g., from 100 µM to 0.1 µM) in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Workflow for Mechanistic Elucidation

Once a compound demonstrates promising cytotoxicity, the next step is to understand how it kills cancer cells. This workflow focuses on identifying apoptosis and cell cycle effects.

G cluster_0 Apoptosis Analysis cluster_1 Cell Cycle Analysis cluster_2 Protein-Level Validation A Treat Cells with 'Hit' Compound (at IC50 and 2x IC50 concentrations) B Annexin V/PI Staining A->B E Propidium Iodide (PI) Staining of Fixed, Permeabilized Cells A->E H Western Blot Analysis A->H C Flow Cytometry Analysis B->C D Quantify Early/Late Apoptotic & Necrotic Populations C->D F Flow Cytometry Analysis E->F G Quantify Cell Populations in G0/G1, S, and G2/M Phases F->G I Probe for Key Markers: Cleaved PARP, Caspase-3 (Apoptosis) Cyclin B1, p-CDK1 (G2/M Arrest) H->I

Caption: Workflow for investigating mechanisms of cell death.

Protocol: Apoptosis Analysis via Annexin V/PI Staining

This is a standard flow cytometry-based assay. Its trustworthiness comes from its ability to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on two distinct cellular changes.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion and Strategic Recommendations

2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one stands as a promising candidate for drug discovery based on the well-established biological profile of its core benzosuberone scaffold. The predictive analysis strongly suggests potential anticancer, anti-inflammatory, and antimicrobial activities. The logical next step is the empirical validation of these predictions. We recommend a phased approach, beginning with the broad anticancer screening outlined in this guide. Any confirmed cytotoxic "hits" should then be subjected to the detailed mechanistic studies to build a comprehensive biological profile and guide future lead optimization efforts.

References

Spectroscopic Analysis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

This document will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it will provide standardized, field-proven protocols for data acquisition, ensuring the trustworthiness and reproducibility of experimental results.

Molecular Structure and Spectroscopic Rationale

The structural features of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one dictate its expected spectroscopic behavior. The molecule comprises a methoxy-substituted aromatic ring fused to a seven-membered aliphatic ring containing a carbonyl group. This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.

The molecular formula is C₁₂H₁₄O₂ with a molecular weight of 190.24 g/mol .[1][2]

References

Umfassender Technischer Leitfaden zur Derivatisierung von 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Derivatisierungsstrategien für 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on, ein Benzocycloheptenon-Kernmolekül von wachsendem Interesse in der medizinischen Chemie. Als leitender Anwendungswissenschaftler werde ich Sie durch die wissenschaftlichen Grundlagen, bewährten Protokolle und potenziellen Anwendungen von Derivaten dieser faszinierenden Molekülklasse führen. Unser Fokus liegt auf der Bereitstellung eines tiefgreifenden Verständnisses der Reaktionsmechanismen und der logischen Verknüpfung von Struktur und biologischer Aktivität, um Innovationen in der Arzneimittelentwicklung zu fördern.

Die Bedeutung des Benzocycloheptenon-Gerüsts in der medizinischen Chemie

Benzocycloheptenone, oft auch als Benzosuberone bezeichnet, sind eine Klasse von Verbindungen, die aufgrund ihres breiten Spektrums an biologischen Aktivitäten in den letzten Jahren erhebliche Aufmerksamkeit erregt haben.[1][2] Diese Moleküle, die ein fusioniertes Benzol- und Cycloheptanon-Ringsystem enthalten, dienen als vielseitige Gerüste für die Entwicklung neuer therapeutischer Wirkstoffe. Insbesondere haben sich Derivate des Benzocycloheptenon-Kerns als wirksam in verschiedenen therapeutischen Bereichen erwiesen, darunter als entzündungshemmende, antimikrobielle und Antitumor-Mittel.[2]

Die Modifikation des zentralen 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on-Gerüsts durch gezielte Derivatisierung ermöglicht es, die pharmakokinetischen und pharmakodynamischen Eigenschaften fein abzustimmen. Dies eröffnet die Möglichkeit, die Selektivität für bestimmte biologische Ziele zu erhöhen und die Wirksamkeit zu verbessern, während gleichzeitig potenzielle Nebenwirkungen minimiert werden.

Strategische Ansätze zur Derivatisierung

Die chemische Reaktivität von 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on wird hauptsächlich durch die Ketogruppe und den aromatischen Ring bestimmt. Die Derivatisierung kann daher an mehreren Stellen des Moleküls erfolgen, um eine Vielzahl von Analoga zu erzeugen. Die wichtigsten strategischen Ansätze umfassen:

  • Reaktionen an der Carbonylgruppe: Die Ketogruppe ist ein primäres Ziel für eine Vielzahl von Transformationen, einschließlich der Bildung von Iminen, Oximen, Hydrazonen und der Einführung neuer Kohlenstoff-Kohlenstoff-Bindungen durch Reaktionen mit metallorganischen Reagenzien.

  • Kondensationsreaktionen am α-Kohlenstoff: Die Methylengruppe in Nachbarschaft zur Carbonylgruppe kann für Aldol-Typ-Kondensationen aktiviert werden, was zur Bildung von α,β-ungesättigten Ketonen führt, die als wichtige Zwischenprodukte für weitere Funktionalisierungen dienen.

  • Aufbau von heterozyklischen Ringen: Die Kombination der Reaktivität der Ketogruppe und der benachbarten Positionen ermöglicht die Synthese von anellierten oder spirocyclischen heterozyklischen Systemen, die häufig in biologisch aktiven Molekülen zu finden sind.[1]

Die folgende Abbildung veranschaulicht die wichtigsten reaktiven Zentren des Moleküls und die daraus resultierenden Derivatisierungsmöglichkeiten.

G cluster_molecule 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on cluster_strategies Derivatisierungsstrategien mol Struktur des Moleküls carbonyl Reaktionen an der Carbonylgruppe carbonyl->mol Ziel: Keton alpha_carbon Kondensation am α-Kohlenstoff alpha_carbon->mol Ziel: α-Methylengruppe heterocycle Aufbau von Heterozyklen heterocycle->mol Kombinierte Reaktivität G start Benzocycloheptenon thioamid Thioamid-Derivat start->thioamid Protokoll 1 thiophen Anelliertes Thiophen thioamid->thiophen Protokoll 2

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. Recognizing the critical role of these physicochemical properties in drug development, this document details the underlying scientific principles and provides robust, step-by-step experimental protocols for their determination.[1][2] The methodologies described herein are grounded in international regulatory standards, including the ICH guidelines, to ensure data integrity and support regulatory submissions.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the preformulation and formulation development of new chemical entities.[1][2][6]

Introduction: The Critical Role of Preformulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties.[1][2][6] Preformulation is the crucial phase where this characterization occurs, providing the scientific foundation for rational formulation design.[1][6] Among the most critical parameters evaluated are solubility and stability.[1][7]

  • Solubility directly influences a drug's bioavailability, dictating the rate and extent of its absorption.[1][8] Poor aqueous solubility can severely limit the therapeutic efficacy of an orally administered drug, making its characterization a primary objective.[1]

  • Stability determines a drug's shelf-life, ensuring that it remains safe and effective over time.[1] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts, making a comprehensive stability profile essential for patient safety and regulatory approval.[3][9]

This guide focuses on This compound , a benzosuberone derivative. Compounds possessing this scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities.[10][11][12][13] Given the novelty of this specific molecule, this document serves as a roadmap for generating the essential solubility and stability data required for its advancement in the drug development pipeline.

Solubility Profiling

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to developing a successful dosage form. This section outlines protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when equilibrium is established between the dissolved and undissolved states.[8] The shake-flask method is the gold standard for this measurement due to its reliability.[14]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

  • Preparation: Add an excess amount of crystalline this compound to several vials (in triplicate for each solvent system). The excess solid ensures that saturation is achieved.[14]

  • Solvent Addition: Add a known volume of the desired solvent to each vial. A range of pharmaceutically relevant solvents should be tested.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[15][16] Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to further facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.[17] This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][18]

Data Presentation: Solubility data should be systematically organized. The following table provides a template for presenting the results.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~7.025DataData
Phosphate Buffered Saline (PBS)7.437DataData
0.1 N HCl1.237DataData
Acetate Buffer4.537DataData
EthanolN/A25DataData
Dimethyl Sulfoxide (DMSO)N/A25DataData
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[17][18][19] This high-throughput assay is particularly useful in early drug discovery for ranking compounds.[17][19][20]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. If the final concentration exceeds the solubility limit, the compound precipitates. The concentration of the compound remaining in the solution after a short incubation period is measured.[20]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[19]

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[20]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[18]

  • Filtration/Separation: Filter the samples using a solubility filter plate to separate the precipitated compound from the solution.[20]

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound, typically by UV-Vis spectrophotometry or LC-MS/MS.[18]

Diagram: Workflow for Solubility Determination

Caption: General workflow for determining thermodynamic and kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[3][9][21][22] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the molecule.[3]

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is crucial for these studies.[22][23] It must be able to separate the intact parent drug from all process impurities and degradation products.[22][23]

Hydrolytic Stability

This study evaluates the susceptibility of the compound to degradation by acid and base catalysis.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (0.1 N HCl), neutral (deionized water), and basic (0.1 N NaOH) media.[24] If the compound has poor aqueous solubility, a co-solvent can be used, but it must be inert.[24]

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[24] Samples should be periodically withdrawn at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the analytical column.

  • Analysis: Analyze all samples, including a time-zero control, using the stability-indicating HPLC method. Quantify the remaining parent compound and characterize any significant degradation products.

Oxidative Stability

This study assesses the compound's sensitivity to oxidation.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the compound in a solvent containing a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution, protected from light, at room temperature.

  • Analysis: Monitor the sample over time (e.g., up to 24 hours) using the stability-indicating HPLC method to quantify the parent compound and detect any oxidative degradants.

Photostability

Photostability testing determines if light exposure results in unacceptable changes to the drug substance. The protocol should follow the ICH Q1B guideline.[25][26][27][28]

Experimental Protocol:

  • Sample Preparation: Expose the solid drug substance directly to the light source in a chemically inert, transparent container.[28] A thin layer (not more than 3 mm) should be used to ensure uniform exposure.[25][29] A control sample, shielded from light (e.g., with aluminum foil), must be stored under the same temperature and humidity conditions.[29]

  • Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[28]

  • Analysis: After exposure, examine the samples for any changes in physical appearance (e.g., color).[29] Quantify the parent compound and any degradation products using the stability-indicating HPLC method and compare the results to the dark control.[29]

Thermal Stability

This study evaluates the effect of temperature on the solid drug substance.

Experimental Protocol:

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period.[24] The duration will depend on the compound's lability.

  • Analysis: At designated time points, analyze the sample for degradation using the stability-indicating HPLC method.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°CUp to 7 days
Base Hydrolysis0.1 N NaOH60°CUp to 7 days
Oxidation3% H₂O₂Room TempUp to 24 hours
Thermal (Solid)High Temperature60-80°CVariable
Photolytic (Solid)≥ 1.2 million lux-hr & ≥ 200 W-hr/m²ControlledVariable

Diagram: Decision Logic for a Stability Program

Caption: Decision-making flowchart for a typical stability testing program.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For a novel compound like this compound, the generation of this data is the first step toward understanding its potential as a therapeutic agent. The protocols and strategies outlined in this guide, which are aligned with global regulatory expectations, provide a robust framework for this critical characterization. By diligently applying these methodologies, researchers can generate the high-quality data needed to make informed decisions, mitigate development risks, and accelerate the progression of promising new drug candidates.

References

A Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxy-4-methylamphetamine (DOM)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The inquiry specified CAS 6500-65-8. However, this CAS number corresponds to 5-(3-Methoxyphenyl)pentanoic acid.[1] Based on the context of the request for a technical guide for researchers and drug development professionals, it is highly probable that the intended compound of interest is 2,5-Dimethoxy-4-methylamphetamine (DOM), a well-known psychedelic phenethylamine.[2][3] This guide will, therefore, focus on the synthesis and characterization of DOM (CAS 15588-95-1 for the base).

Introduction

2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM or STP ("Serenity, Tranquility, and Peace"), is a substituted phenethylamine and a member of the DOx family of psychedelic compounds.[2][3] First synthesized in 1963 by Alexander Shulgin, DOM is recognized for its potent psychedelic and stimulant effects, which are primarily mediated through its action as a selective agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] Its high potency and long duration of action have made it a subject of significant interest in neuropharmacological research.[2][3][4] This guide provides a detailed overview of a common synthetic route to DOM and the analytical techniques employed for its characterization.

PART 1: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

A common and well-documented synthetic pathway to DOM starts from toluhydroquinone and proceeds through several key intermediates. The causality behind the choice of reagents and reaction conditions is crucial for ensuring optimal yield and purity.

Overall Synthetic Scheme

DOM_Synthesis Toluhydroquinone Toluhydroquinone Dimethoxytoluene 2,5-Dimethoxytoluene Toluhydroquinone->Dimethoxytoluene Dimethyl sulfate, K2CO3 Dimethoxybenzaldehyde 2,5-Dimethoxy-4-methylbenzaldehyde Dimethoxytoluene->Dimethoxybenzaldehyde Vilsmeier-Haack Reaction (POCl3, N-methylformanilide) Nitropropene 2,5-Dimethoxy-4-methylphenyl-2-nitropropene Dimethoxybenzaldehyde->Nitropropene Henry Reaction (Nitroethane, Ammonium acetate) DOM 2,5-Dimethoxy-4-methylamphetamine (DOM) Nitropropene->DOM Reduction (e.g., LiAlH4)

Caption: A common synthetic pathway for 2,5-Dimethoxy-4-methylamphetamine (DOM).

Step 1: Synthesis of 2,5-Dimethoxytoluene
  • Reaction: Williamson ether synthesis.

  • Principle: This step involves the methylation of the hydroxyl groups of toluhydroquinone. Potassium carbonate acts as a base to deprotonate the hydroxyl groups, forming phenoxides which then act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate.

  • Protocol:

    • A mixture of toluhydroquinone, potassium carbonate, and dimethyl sulfate is refluxed in anhydrous acetone for several days.[5]

    • After cooling, the reaction mixture is filtered, and the solvent is evaporated.[5]

    • The residue is taken up in concentrated aqueous ammonia, stirred, diluted with water, and extracted with a suitable organic solvent like dichloromethane (DCM).[5]

    • The organic phase is dried, and the solvent is removed. The crude product is purified by chromatography.[5]

Step 2: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde
  • Reaction: Vilsmeier-Haack formylation.

  • Principle: This reaction introduces a formyl group (-CHO) onto the aromatic ring. Phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile. The electron-rich 2,5-dimethoxytoluene then undergoes electrophilic aromatic substitution.

  • Protocol:

    • Phosphorus oxychloride and N-methylformanilide are stirred to form the Vilsmeyer complex.[5]

    • 2,5-Dimethoxytoluene is added, and the mixture is heated. The reaction is exothermic and evolves HCl gas.[5]

    • The resulting solid is worked up, often involving recrystallization from a solvent system like aqueous methanol, to yield the desired aldehyde.[5]

Step 3: Synthesis of 2,5-Dimethoxy-4-methylphenyl-2-nitropropene
  • Reaction: Henry condensation (nitroaldol reaction).

  • Principle: This is a base-catalyzed condensation between an aldehyde (2,5-dimethoxy-4-methylbenzaldehyde) and a nitroalkane (nitroethane). Ammonium acetate serves as the base catalyst. The initial nitroaldol adduct readily dehydrates to form the nitropropene derivative.

  • Protocol:

    • 2,5-Dimethoxy-4-methylbenzaldehyde, nitroethane, and ammonium acetate are heated in glacial acetic acid.[5]

    • The solvent is removed under vacuum, and the residue is worked up by extraction with an organic solvent.[5]

    • The organic phase is washed, dried, and the solvent is evaporated to yield the nitropropene.[5]

Step 4: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)
  • Reaction: Reduction of the nitropropene.

  • Principle: The nitro group of the nitropropene is reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is commonly used for this transformation.

  • Protocol:

    • The 2,5-dimethoxy-4-methylphenyl-2-nitropropene is dissolved in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether).

    • This solution is added dropwise to a stirred suspension of a reducing agent like LiAlH4 in the same solvent, typically under an inert atmosphere and at reduced temperature.

    • After the reaction is complete, it is carefully quenched, and the product is isolated and purified. This often involves an acid-base extraction to separate the amine product.

PART 2: Characterization of 2,5-Dimethoxy-4-methylamphetamine (DOM)

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized DOM. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

DOM_Characterization cluster_purity Chromatographic Methods cluster_structure Spectroscopic Methods Synthesized_DOM Synthesized DOM Product Purity_Assessment Purity Assessment Synthesized_DOM->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_DOM->Structural_Elucidation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purity_Assessment->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC NMR Nuclear Magnetic Resonance (NMR) Structural_Elucidation->NMR IR Infrared Spectroscopy (FTIR) Structural_Elucidation->IR MS Mass Spectrometry (MS) Structural_Elucidation->MS Final_Confirmation Final Confirmation GCMS->Final_Confirmation HPLC->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: A typical workflow for the analytical characterization of synthesized DOM.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • ¹H NMR Data (in D₂O):

    • ~1.3 ppm: A doublet corresponding to the methyl group on the side chain.[6]

    • ~2.2 ppm: A singlet from the methyl group on the aromatic ring.[6]

    • ~2.9 ppm: A doublet of doublets corresponding to the methylene (CH₂) group.[6]

    • ~3.6 ppm: A multiplet corresponding to the methine (CH) group.[6]

    • ~3.8 ppm: Two singlets for the two methoxy groups on the aromatic ring.[6]

    • ~6.9 ppm: Two singlets corresponding to the two protons on the aromatic ring.[6]

Mass Spectrometry (MS)
  • Principle: MS provides information about the molecular weight and fragmentation pattern of the molecule, which is highly characteristic. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying components in a mixture.[7]

  • GC-MS Protocol:

    • Sample Preparation: The analyte is typically diluted in a suitable solvent, and for the base form, it might be extracted into a non-polar solvent like chloroform.[6]

    • Instrumentation: An Agilent gas chromatograph with a mass selective detector is commonly used.[6]

    • Column: A DB-1 MS column or equivalent is suitable.[6]

    • Carrier Gas: Helium is typically used as the carrier gas.[6]

    • Temperature Program: A temperature ramp, for instance from 100°C to 300°C, is used to elute the compound.[6]

  • Expected Data:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DOM (209 g/mol ).[6][8]

    • Fragmentation Pattern: Characteristic fragments are observed, which aid in structural confirmation. A prominent fragment is often seen at m/z 44, corresponding to the imine fragment.[7]

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

  • FTIR Protocol:

    • Instrumentation: A Fourier Transform Infrared spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment is commonly used.[6]

  • Expected Absorptions:

    • N-H stretch: A primary amine will show characteristic stretching vibrations.

    • C-H stretch: Peaks corresponding to aromatic and aliphatic C-H stretching.

    • C=C stretch: Absorptions from the aromatic ring.

    • C-O stretch: Strong absorptions from the methoxy groups.

Data Summary Table
PropertyValueSource(s)
IUPAC Name1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine[6]
CAS Number (base)15588-95-1[6]
Molecular FormulaC₁₂H₁₉NO₂[6]
Molecular Weight209.29 g/mol [6][9]
AppearanceOff-white powder[6]
Melting Point (HCl salt)187.6 °C[6]

PART 3: Pharmacology in Brief

DOM's primary mechanism of action is as a selective agonist at the 5-HT₂ family of serotonin receptors, particularly the 5-HT₂ₐ subtype.[2][3] This interaction is believed to be the basis for its psychedelic effects. The R-(-)-enantiomer of DOM is the more active stereoisomer.[2][4] Due to its selectivity, DOM is often utilized as a research tool in studies investigating the 5-HT₂ receptor subfamily.[2] The metabolism of DOM is extensive and has been studied in various species, with cytochrome P450 2D6 being a key isoenzyme in the formation of its main metabolites.[7][9]

References

Methodological & Application

Application Note & Protocols: Analytical Methods for the Detection and Quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one (CAS 6500-65-8), a cyclic aromatic ketone of interest in pharmaceutical synthesis and chemical research.[1][2][3][4] Recognizing the need for robust and reliable analytical methods, this note details two primary, validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive confirmation and sensitive analysis. We delve into the causality behind methodological choices, from sample preparation to instrument parameter selection, and provide detailed, step-by-step protocols. This guide is intended for researchers, analytical chemists, and quality control professionals in the drug development and chemical industries.

Introduction and Analytical Rationale

This compound is an organic compound featuring a fused bicyclic system that combines an aromatic methoxy-substituted ring with a seven-membered cycloalkanone. Aromatic ketones are pivotal intermediates in the synthesis of fragrances and pharmaceuticals.[5] The structural characteristics of this molecule—a strong UV-absorbing chromophore from the substituted benzene ring and sufficient volatility—make it an ideal candidate for analysis by both HPLC-UV and GC-MS.

The choice of an analytical method is fundamentally dictated by the analytical question. Is the goal routine purity assessment and quantification in a known matrix, or is it identification and quantification at trace levels in a complex biological or environmental sample?

  • HPLC-UV is selected as the primary method for its robustness, precision, and widespread availability in quality control laboratories. The methoxy-substituted benzocycloheptenone structure is expected to exhibit strong UV absorbance, providing excellent sensitivity for quantification.[5][6]

  • GC-MS is presented as the gold-standard confirmatory method. It provides superior specificity through the combination of chromatographic retention time and a unique mass fragmentation pattern, which is invaluable for metabolite identification, impurity profiling, or analysis in complex matrices.[7][8]

This guide begins with a crucial, yet often overlooked, step: sample preparation, followed by detailed protocols for each instrumental technique and concluding with a framework for method validation based on established international guidelines.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Principle: The first step in any reliable analysis is the isolation of the analyte from the sample matrix. Interfering substances can suppress or enhance the analytical signal, leading to inaccurate results.[9] Liquid-liquid extraction (LLE) is a robust technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent. For our moderately polar analyte, extraction from an aqueous matrix (e.g., reaction quench solution, plasma) into a water-immiscible organic solvent like ethyl acetate or dichloromethane is highly effective.

Protocol 2.1: Liquid-Liquid Extraction from an Aqueous Matrix
  • Sample Preparation: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard (Optional but Recommended): Spike the sample with a known concentration of an internal standard (IS) that is structurally similar but chromatographically resolved from the analyte. This corrects for variability in extraction efficiency and instrument response.

  • pH Adjustment (If Necessary): The analyte is neutral, so pH adjustment is not critical for its own partitioning. However, adjusting the pH can help suppress the extraction of acidic or basic matrix components. For a general-purpose extraction, proceed without pH adjustment.

  • Extraction: Add 5.0 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube securely and vortex for 2 minutes to ensure intimate contact between the two phases, maximizing mass transfer.

  • Phase Separation: Centrifuge the tube at 2,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer or the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Evaporation to dryness concentrates the analyte and allows for reconstitution in a solvent compatible with the subsequent analysis.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (for HPLC) or a suitable volatile solvent like hexane (for GC). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection.

LLE_Workflow cluster_prep Sample Preparation cluster_separation Separation & Concentration A 1. Start with 1 mL Aqueous Sample B 2. Add 5 mL Ethyl Acetate A->B C 3. Vortex (2 min) B->C D 4. Centrifuge (2000 x g, 10 min) C->D Emulsion E 5. Collect Organic Layer D->E F 6. Evaporate with N2 E->F G 7. Reconstitute in Mobile Phase F->G H Ready for Injection G->H Final Extract

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Primary Method: HPLC-UV Analysis

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile-water mixture). Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. This compound, with its alkyl and aromatic components, is well-suited for this separation mode. Detection is achieved by a UV detector set to a wavelength of maximum absorbance (λmax) for the analyte, ensuring high sensitivity.[5]

Protocol 3.1: Quantitative Analysis by HPLC-UV
  • Instrumentation and Consumables:

    • HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: HPLC-grade acetonitrile

    • Gradient Program:

      • 0-2 min: 60% A, 40% B

      • 2-10 min: Linear gradient to 20% A, 80% B

      • 10-12 min: Hold at 20% A, 80% B

      • 12.1-15 min: Return to 60% A, 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm. The aromatic system is expected to have a strong absorbance maximum around this wavelength.[5] A full scan (200-400 nm) using a DAD is recommended during method development to determine the optimal λmax.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (40% acetonitrile).

    • Samples: Prepare samples as described in Protocol 2.1, reconstituting the final residue in the initial mobile phase.

  • Analysis and Quantification:

    • Inject the calibration standards in ascending order of concentration to build a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the analyte in the samples by interpolating their peak areas against the linear regression of the calibration curve.

HPLC_Workflow cluster_hplc HPLC System Pump Binary Pump (ACN/H2O) Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (230 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Sample Prepared Sample Sample->Injector Result Quantification (Calibration Curve) Data->Result

Caption: Experimental workflow for HPLC-UV analysis.

Confirmatory Method: GC-MS Analysis

Principle: Gas Chromatography separates volatile and thermally stable compounds in a heated capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique fragmentation pattern, or mass spectrum, that acts as a chemical fingerprint for definitive identification.[7][10]

Protocol 4.1: Identification and Quantification by GC-MS
  • Instrumentation and Consumables:

    • GC-MS system with an autosampler.

    • Capillary column suitable for general-purpose analysis of semi-polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).

    • Ultra-high purity helium as the carrier gas.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-450) for initial identification.

    • Quantification Mode (Optional): Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring 3-4 characteristic ions of the analyte.

  • Data Analysis:

    • Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of a pure reference standard. The spectrum should also be matched against a spectral library (e.g., NIST) for confirmation.

    • Quantification: In either Full Scan or SIM mode, create a calibration curve by plotting the peak area of a characteristic ion versus concentration.

GCMS_Workflow cluster_gcms GC-MS System Injector GC Injector (250°C) Column GC Oven & Column (Temp Program) Injector->Column MS Mass Spec (EI, 70 eV) Column->MS Data Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS->Data Sample Prepared Sample Sample->Injector Result Identification (Library Match) Quantification Data->Result

Caption: Experimental workflow for GC-MS analysis.

Method Validation

A protocol is incomplete without validation. A validated method provides documented evidence of its reliability for its intended purpose. Key validation parameters, based on ICH Q2(R1) guidelines, should be assessed for both the HPLC and GC-MS methods.[5]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix. For GC-MS, unique mass spectrum.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995 for a series of 5-6 calibration standards.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels.Mean recovery between 85-115% (may vary by concentration and matrix).
Precision The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 5% (may be higher near the limit of quantification).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision (e.g., RSD ≤ 15%).

Conclusion

This application note provides two robust and complementary methods for the analysis of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and quantification due to its precision and simplicity. The GC-MS method provides an orthogonal technique for unequivocal confirmation and is the preferred method for trace-level detection and identification in complex matrices. Proper sample preparation and adherence to method validation principles are critical to ensuring the generation of high-quality, reliable, and defensible analytical data.

References

Uncharted Territory: The Apparent Absence of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and patent databases reveals no established applications for the chemical compound 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in the field of neuroscience research. Despite its availability from chemical suppliers, this specific molecule has not been the subject of published studies investigating its potential effects on the central or peripheral nervous system. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided at this time.

While direct research on this compound is absent, an examination of the broader class of benzocycloheptane and benzocycloheptenone derivatives indicates a potential for biological activity. Certain compounds featuring this core structure have been explored for various pharmacological properties, offering a speculative glimpse into avenues that future research could potentially explore.

Chemical Identity of this compound

Before exploring the context of related compounds, it is essential to establish the basic chemical information for the molecule .

PropertyValue
CAS Number 6500-65-8
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Synonyms 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Context from Structurally Related Compounds

It is crucial to emphasize that the biological activities of the following related compounds do not predict the function of this compound. However, they illustrate that the general benzocycloheptane scaffold has been of interest in medicinal chemistry.

Some derivatives of benzocycloheptatrienes and related amino alcohols have been noted for their biological activities. For instance, the compound 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol has demonstrated anti-inflammatory activity[2]. This suggests that modifications to the benzocycloheptane core can lead to interactions with biological pathways, although the specific targets are often diverse.

Furthermore, patent literature describes other substituted 6,7-dihydro-5H-benzo[1]annulene compounds that have been synthesized and investigated for therapeutic uses, such as anticancer agents that act as selective antagonists and degraders of estrogen receptors[3]. While this application is outside the scope of neuroscience, it underscores the adaptability of this chemical framework for interacting with biological macromolecules.

Future Directions and a Call for Investigation

The absence of this compound in the neuroscience literature presents a greenfield opportunity for researchers. The initial steps to characterize its potential in this field would involve a series of foundational in vitro and in silico studies.

Proposed Initial Investigational Workflow

The following diagram outlines a hypothetical, high-level workflow for the initial screening of a novel compound like this compound in a neuroscience context.

Caption: A hypothetical workflow for the initial neuropharmacological screening of a novel chemical entity.

Conclusion

References

Investigating the Anticancer Properties of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one as a potential anticancer agent. While direct studies on this specific molecule are limited, the broader class of benzocycloheptenone derivatives has shown promise in exhibiting cytotoxic and antiproliferative effects.[1][2] This guide outlines a logical, multi-stage workflow, beginning with fundamental in vitro cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and key signaling pathways. Furthermore, it provides a conceptual framework for transitioning to in vivo efficacy models. Each protocol is presented with detailed, step-by-step instructions, explanations of the scientific rationale, and guidance for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigation

The search for novel anticancer agents remains a cornerstone of oncological research.[3] Natural products and their synthetic derivatives represent a rich source of chemical diversity for drug discovery.[4][5] The benzocycloheptenone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is of interest due to the anticancer activities reported for structurally related compounds.[1] Specifically, methoxy-substituted aromatic compounds have demonstrated significant anticancer activity in various studies.[1] Therefore, this compound (from here on referred to as "Compound B7") is a candidate worthy of systematic investigation.

This guide provides a structured approach to systematically evaluate the anticancer potential of Compound B7, starting with broad screening and moving towards a more refined understanding of its mechanism of action.

Compound Profile and Handling

  • Compound Name: this compound

  • Structure: (A chemical structure diagram would be inserted here)

  • Molecular Formula: C12H14O2

  • Molecular Weight: 190.24 g/mol

  • Appearance: (Typically a solid, color to be determined)

  • Solubility: To be determined empirically. A starting point for solubilization is typically high-purity dimethyl sulfoxide (DMSO).

  • Storage: Store desiccated at -20°C, protected from light. Prepare stock solutions in DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Safety Precautions: As with any novel chemical entity, Compound B7 should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a chemical fume hood.

PART 1: In Vitro Evaluation of Cytotoxicity and Proliferation

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.[6] The MTT assay is a robust and widely used colorimetric method for this purpose.[7]

Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[10]

  • Complete culture medium (specific to each cell line).

  • Compound B7 stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[8]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol).[8]

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570-600 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of Compound B7 in complete culture medium. A common starting range is 0.1, 1, 10, 50, 100 µM.[6]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values
Cell LineCompound B7 IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7 (Breast)[Experimental Value][Experimental Value]
A549 (Lung)[Experimental Value][Experimental Value]
HCT116 (Colon)[Experimental Value][Experimental Value]

PART 2: Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

If Compound B7 demonstrates significant cytotoxicity, the next logical step is to investigate how it induces cell death. The two primary mechanisms of cancer cell death are apoptosis and necrosis. Additionally, the compound might inhibit cell proliferation by causing cell cycle arrest.[13] Flow cytometry is a powerful tool for these analyses.

Workflow for Mechanistic Studies

G start Compound B7 shows IC50 < 50 µM in MTT Assay apoptosis Protocol 2: Annexin V / PI Apoptosis Assay start->apoptosis Investigate mode of cell death cell_cycle Protocol 3: Propidium Iodide Cell Cycle Analysis start->cell_cycle Investigate anti-proliferative effects western Protocol 4: Western Blot for Key Markers apoptosis->western Confirm with protein markers cell_cycle->western conclusion Elucidate Mechanism of Action western->conclusion

Caption: Workflow for investigating the mechanism of action of Compound B7.

Protocol 2: Annexin V/PI Apoptosis Assay

Rationale: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[14] Thus, by co-staining with Annexin V-FITC and PI, we can distinguish between:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound B7 at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[15]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

Protocol 3: Propidium Iodide Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis.[13] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 phase: 2N DNA content

  • S phase: Between 2N and 4N DNA content

  • G2/M phase: 4N DNA content

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[16][17] Fixation can be done for at least 30 minutes on ice or stored for longer periods at -20°C.[18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

    • Incubate for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale. Use pulse processing (e.g., width vs. area) to exclude cell doublets and aggregates.[17]

PART 3: Target Validation and Pathway Analysis

The results from the apoptosis and cell cycle assays provide valuable clues about the mechanism of action. Western blotting can be used to investigate changes in the expression levels of key proteins involved in these processes, offering a more detailed molecular understanding.[19]

Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers

Rationale: Based on the flow cytometry data, we can select relevant protein markers to probe. For example:

  • If apoptosis is observed: Look at the cleavage of Caspase-3 (a key executioner caspase) and PARP. Also, examine the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • If cell cycle arrest is observed: Examine the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the specific phase of arrest. For example, for G2/M arrest, look at Cyclin B1 and CDK1.

  • p53 Pathway: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often activated in response to cellular stress like DNA damage.[20][21][22] Investigating the activation of p53 and its downstream targets (like p21 for cell cycle arrest) is crucial.[13]

Hypothetical p53 Signaling Pathway Activation

G compound Compound B7 stress Cellular Stress / DNA Damage compound->stress p53 p53 Activation (Phosphorylation) stress->p53 mdm2 MDM2 p53->mdm2 inhibition p21 p21 Expression p53->p21 transcription bax Bax Expression p53->bax transcription arrest G1/S or G2/M Cell Cycle Arrest p21->arrest apoptosis Apoptosis bax->apoptosis

Caption: Hypothetical activation of the p53 pathway by Compound B7.

Western Blot Procedure (Abbreviated):

  • Protein Extraction: Treat cells with Compound B7, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19] Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.[19]

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.

PART 4: Conceptual Framework for In Vivo Efficacy

Once promising in vitro data has been generated, the next step is to evaluate the compound's efficacy in a living organism.[3] The human tumor xenograft model is a standard preclinical model for this purpose.[10][23]

Rationale: The Xenograft Model

In a xenograft model, human cancer cells are implanted, typically subcutaneously, into immunocompromised mice (e.g., nude or SCID mice).[24] This allows the human tumor to grow in a living system, enabling the assessment of a drug's ability to inhibit tumor growth in vivo.[25]

Protocol 5: Subcutaneous Xenograft Mouse Model (Conceptual)

Objective: To evaluate the anti-tumor efficacy of Compound B7 in an in vivo setting.

Procedure Outline:

  • Animal Model: Use 6-8 week old immunodeficient mice.

  • Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.[10]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, Compound B7 at different doses, positive control like a standard chemotherapy drug).

  • Drug Administration: Administer Compound B7 via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

References

The Strategic Utility of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzocycloheptenone Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the identification and utilization of versatile synthetic intermediates are paramount. Among these, the benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a key derivative of this class, represents a strategic starting point for the synthesis of compounds targeting the central nervous system (CNS), as well as those with anticancer, antibacterial, and antifungal properties.[3][4]

The reactivity of this intermediate is dominated by the ketone functionality and the activated aromatic ring, offering multiple avenues for molecular elaboration. The seven-membered ring provides a flexible yet constrained conformation that can be exploited for optimal interaction with biological targets. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations, mechanistic insights, and data presentation to empower researchers in their quest for novel therapeutics.

Key Synthetic Transformations and Protocols

The true value of a synthetic intermediate lies in its ability to be transformed into a diverse range of complex molecules. Here, we detail several powerful synthetic methods that leverage the unique reactivity of this compound.

Grignard Reaction: Accessing Tricyclic Antidepressant Scaffolds

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental carbon-carbon bond-forming reaction. This transformation is pivotal in the synthesis of tertiary alcohols, which are key precursors to important psychoactive drugs, including analogs of tricyclic antidepressants like amitriptyline and noxiptiline.[1][5] The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.

Experimental Protocol: Synthesis of 5-(3-(dimethylamino)propyl)-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol

Causality of Experimental Choices: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents. The dropwise addition of the benzosuberone derivative to the Grignard reagent at a low temperature helps to control the exothermicity of the reaction and minimize side reactions. The workup with saturated aqueous ammonium chloride is a standard procedure to quench the reaction and protonate the resulting alkoxide in a controlled manner.

Reagent/ParameterValueRationale
Starting MaterialThis compoundKetone for Grignard addition
Grignard Reagent3-(Dimethylamino)propylmagnesium chlorideIntroduces the side chain for TCA analogs
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent essential for Grignard stability
Reaction Temperature0 °C to room temperatureControlled addition at low temp, completion at RT
Work-upSaturated aq. NH4ClMild quenching and protonation
Expected Yield 75-85% Based on similar reactions[1]

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 3-(dimethylamino)propyl chloride (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating if necessary.

  • After the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Grignard_Workflow start Start: this compound reaction Grignard Addition (0 °C to RT) start->reaction grignard Grignard Reagent (3-(Dimethylamino)propylmagnesium chloride) in Anhydrous THF grignard->reaction workup Quench with sat. aq. NH4Cl reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: Tertiary Alcohol (Precursor to TCAs) purification->product

Caption: Grignard reaction workflow.

Gewald Reaction: Construction of Fused Thiophene Heterocycles

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6] This reaction is particularly valuable for constructing fused heterocyclic systems, which are prevalent in many pharmaceuticals. For example, analogs of the antihypertensive drug Prazosin feature a fused thiophene ring system.[1][7] The reaction of this compound with an activated nitrile and elemental sulfur in the presence of a base leads to a highly functionalized fused thiophene derivative.

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-benzo[5][8]cyclohepta[1,2-b]thiophene

Causality of Experimental Choices: The use of a morpholine as a basic catalyst is a hallmark of the Gewald reaction, facilitating both the initial Knoevenagel condensation and the subsequent cyclization. Ethanol is a suitable polar protic solvent for this reaction. The reaction is typically heated to ensure a reasonable reaction rate.

Reagent/ParameterValueRationale
Starting MaterialThis compoundCyclic ketone substrate
ReagentsMalononitrile, Elemental SulfurFor thiophene ring formation
BaseMorpholineCatalyst for condensation and cyclization
SolventEthanolPolar protic solvent
Reaction TemperatureRefluxTo drive the reaction to completion
Expected Yield 60-75% Based on similar Gewald reactions[7]

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

  • Add morpholine (0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene derivative.

Gewald_Workflow start Start: this compound reaction Gewald Reaction (Reflux) start->reaction reagents Malononitrile, Elemental Sulfur, Morpholine in Ethanol reagents->reaction precipitation Precipitation (Cooling or Ice-water) reaction->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product Product: Fused 2-Aminothiophene (Prazosin Analog Scaffold) purification->product

Caption: Gewald reaction workflow.

Robinson Annulation: Building Steroid-like Polycyclic Systems

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring in a single operation.[4][8] It involves a Michael addition followed by an intramolecular aldol condensation. By reacting this compound with an α,β-unsaturated ketone like methyl vinyl ketone, a new six-membered ring can be annulated onto the existing benzosuberone framework, leading to the synthesis of complex polycyclic structures reminiscent of steroids.[9][10]

Experimental Protocol: Synthesis of a Tetracyclic Enone

Causality of Experimental Choices: A strong base like sodium ethoxide is required to generate the enolate from the starting ketone for the initial Michael addition. The subsequent intramolecular aldol condensation is also base-catalyzed. The choice of ethanol as a solvent is compatible with the base used. Refluxing is necessary to provide the energy for both steps of the annulation.

Reagent/ParameterValueRationale
Starting MaterialThis compoundMichael donor
ReagentMethyl vinyl ketoneMichael acceptor
BaseSodium ethoxideTo generate the enolate
SolventAnhydrous EthanolCompatible with the base
Reaction TemperatureRefluxTo drive both reaction steps
Expected Yield 50-65% Based on typical Robinson annulations[11]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Robinson_Workflow start Start: this compound reaction Robinson Annulation (Reflux) start->reaction reagents Methyl Vinyl Ketone, Sodium Ethoxide in Anhydrous Ethanol reagents->reaction neutralization Neutralization with dilute HCl reaction->neutralization extraction Extraction with Dichloromethane neutralization->extraction purification Purification (Column Chromatography) extraction->purification product Product: Tetracyclic Enone (Steroid-like Scaffold) purification->product

Caption: Robinson annulation workflow.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its strategic application in key chemical transformations, as detailed in these application notes, provides a direct and efficient route to a wide range of complex molecular architectures with significant therapeutic potential. The protocols provided herein, grounded in established chemical principles and supported by mechanistic understanding, are intended to serve as a practical guide for researchers and scientists in the field of drug discovery and development. By leveraging the synthetic potential of this benzosuberone derivative, the scientific community can continue to explore and develop novel chemical entities to address unmet medical needs.

References

Application Note: A Phased Approach to the Experimental Characterization of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel chemical entities is a foundational element of drug discovery. This guide provides a comprehensive experimental framework for the initial characterization, target identification, and mechanism of action studies for the compound 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, hereafter referred to as "Compound X". Given the limited existing data on this specific molecule, we present a phased, logic-driven workflow designed to systematically evaluate its biological potential. This document serves as a detailed protocol and strategic guide, grounded in established principles of small molecule drug discovery, to navigate the journey from an uncharacterized compound to a potential lead candidate.[1][2]

Introduction: The Rationale for a Phased Investigational Workflow

This compound is a small organic molecule with a benzocycloheptenone core. While derivatives of benzocycloheptenones have been explored for various biological activities, the specific potential of Compound X remains uncharacterized. A structured and multi-phased experimental plan is crucial to efficiently and rigorously assess its viability as a potential therapeutic agent.[3] This application note outlines a four-phase approach:

  • Phase I: Foundational Screening and Cytotoxicity Profiling. To establish a baseline of biological activity.

  • Phase II: Target Identification and Validation. To uncover the molecular target(s) through which Compound X exerts its effects.

  • Phase III: Mechanism of Action (MoA) Elucidation. To understand the downstream consequences of target engagement.

  • Phase IV: Lead Optimization and Preclinical Considerations. To outline the path toward developing a viable drug candidate.

This workflow is designed to be iterative, with findings from each phase informing the experimental design of the next.

Phase I: Foundational Screening and Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine if it elicits a biological response in a relevant cellular context. A broad, high-throughput screen (HTS) is an effective method for this initial assessment.[4][5] A common and informative starting point is to evaluate the compound's cytotoxicity against a panel of diverse cancer cell lines.[6][7][8][9]

Experimental Objective

To determine the cytotoxic potential of Compound X across a range of human cancer cell lines and establish its half-maximal inhibitory concentration (IC50) values.

Protocol: MTT Assay for General Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[8]

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma])

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared Compound X dilutions. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The results of the cytotoxicity screen should be summarized in a table for easy comparison.

Table 1: Hypothetical Cytotoxicity Profile of Compound X (IC50 in µM)

Cell LineTissue of OriginCompound XDoxorubicin (Positive Control)
MCF-7Breast Cancer8.5 ± 0.70.9 ± 0.1
A549Lung Cancer12.3 ± 1.11.2 ± 0.2
HCT116Colon Cancer5.2 ± 0.50.6 ± 0.1
U87-MGGlioblastoma> 1002.5 ± 0.3
Interpretation and Next Steps

The hypothetical data in Table 1 suggest that Compound X exhibits selective cytotoxicity, with notable activity against colon and breast cancer cell lines and minimal effect on the glioblastoma line. This selectivity provides a rationale for proceeding to the next phase of investigation.

Phase II: Target Identification and Validation

Identifying the molecular target of a bioactive small molecule is a critical step in understanding its mechanism of action.[10][11] This can be approached through direct biochemical methods or by observing the effects of the compound in a cellular context.[12]

Experimental Workflow for Target Identification

G cluster_0 Target Identification Approaches cluster_1 Affinity-Based Protocols cluster_2 Label-Free Protocols Affinity-Based Affinity-Based Methods Pull-down Affinity Pull-down with Immobilized Compound X Affinity-Based->Pull-down Label-Free Label-Free Methods CETSA Cellular Thermal Shift Assay (CETSA) Label-Free->CETSA MassSpec1 LC-MS/MS Analysis Pull-down->MassSpec1 Target_Hypothesis Generate Target Hypothesis MassSpec1->Target_Hypothesis WesternBlot Western Blot or Mass Spec Analysis CETSA->WesternBlot WesternBlot->Target_Hypothesis Hit_Compound Bioactive Compound X Hit_Compound->Affinity-Based Hit_Compound->Label-Free Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Hypothesis->Target_Validation

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to verify drug-target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[13][14][15][16]

Materials:

  • HCT116 cells (or another sensitive cell line)

  • Compound X and vehicle (DMSO)

  • PBS and lysis buffer (containing protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against candidate target proteins

Procedure:

  • Cell Treatment: Treat intact HCT116 cells with a high concentration of Compound X (e.g., 10x IC50) or vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of candidate targets by Western blot.

  • Data Interpretation: A target protein will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating stabilization.

Phase III: Mechanism of Action (MoA) Elucidation

Once a putative target is identified and validated, the next step is to understand the functional consequences of the compound-target interaction.[17][18][19] If the target is a kinase, for example, it is crucial to determine if the compound is an inhibitor or activator and to assess its selectivity.

Experimental Objective

To characterize the effect of Compound X on its target's activity and its selectivity across the human kinome.

Kinome Profiling

Kinome profiling services provide a broad assessment of a compound's activity against a large panel of kinases, which is essential for determining selectivity and identifying potential off-target effects.[20][21][22][23]

Table 2: Hypothetical Kinome Profiling Data for Compound X (at 1 µM)

Kinase Target% InhibitionKinase Family
Putative Target Kinase A 95% CMGC
Kinase B25%TK
Kinase C10%AGC
... (over 300 other kinases)<10%Various

This data would suggest that Compound X is a potent and selective inhibitor of "Putative Target Kinase A."

Signaling Pathway Analysis

G CompoundX Compound X KinaseA Target Kinase A CompoundX->KinaseA Inhibition pSubstrate Phosphorylated Substrate KinaseA->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->KinaseA Downstream Downstream Signaling pSubstrate->Downstream CellEffect Cellular Effect (e.g., Apoptosis) Downstream->CellEffect

To confirm the MoA, one would perform Western blots on lysates from treated cells to measure the phosphorylation status of known substrates of the target kinase. A decrease in substrate phosphorylation would validate the inhibitory effect of Compound X on the signaling pathway.

Phase IV: Lead Optimization and Preclinical Considerations

With a validated target and a confirmed mechanism of action, the focus shifts to improving the properties of Compound X through medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing analogs of Compound X to understand how structural modifications affect its potency, selectivity, and other pharmacological properties.[24][25][26][27][28] The goal is to develop a "lead" compound with improved characteristics, such as enhanced potency, better solubility, and metabolic stability.

Introduction to In Vivo Studies

Promising lead compounds would then advance to preclinical testing in animal models.[29][30][31] This involves:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

  • Efficacy Studies: To determine if the compound has the desired therapeutic effect in an animal model of a specific disease (e.g., a mouse xenograft model for cancer).

These studies are essential for determining the safety and potential efficacy of a drug candidate before it can be considered for human clinical trials.[32][33]

Conclusion

The experimental design outlined in this application note provides a systematic and comprehensive pathway for the characterization of this compound. By progressing through phased screening, target identification, and mechanism of action studies, researchers can efficiently gather the critical data needed to evaluate its potential as a novel therapeutic agent. This structured approach, rooted in established drug discovery principles, maximizes the potential for meaningful findings and provides a solid foundation for any subsequent preclinical and clinical development efforts.

References

A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a selective and sensitive analytical method for the quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, analytical scientists, and professionals in drug development, offering a detailed roadmap from initial mass spectrometry tuning through to full method validation in a biological matrix. We emphasize a rationale-driven approach, explaining the scientific principles behind key decisions to ensure the development of a robust and reliable assay suitable for pharmacokinetic or other quantitative studies.

Introduction and Analyte Overview

This compound is a small organic molecule featuring a bicyclic core with methoxy and ketone functional groups. Accurate quantification of such novel chemical entities in biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.

LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed. The technique's specificity is derived from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process effectively filters out background noise from complex biological matrices, enabling precise quantification.

Table 1: Physicochemical Properties of the Analyte

PropertyValue
Chemical NameThis compound
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
Chemical Structure
Predicted LogP~2.5 - 3.5 (Moderately lipophilic)
pKaNot readily ionizable

Note: The structure and properties are derived from the IUPAC name. The LogP is an estimation based on structural similarity to other compounds.

The Method Development Strategy: A Rationale-Driven Workflow

Our approach is segmented into three logical phases: Mass Spectrometry optimization, Liquid Chromatography development, and Sample Preparation. This systematic process ensures that each component of the final method is individually optimized before integration.

A Phase 1: MS Method Dev (Analyte-Specific Tuning) B Direct Infusion Analysis Determine Precursor & Product Ions A->B Start C Optimize MS Parameters (Collision Energy, DP, etc.) B->C Define MRM J Final Method Validation (FDA/EMA Guidelines) C->J Integrate & Validate D Phase 2: LC Method Dev (Separation & Peak Shape) E Select Column & Mobile Phases (e.g., C18, ACN/H₂O) D->E Start F Develop Elution Gradient (Separate from Matrix) E->F Optimize F->J Integrate & Validate G Phase 3: Sample Prep (Extraction from Matrix) H Select Extraction Technique (e.g., Protein Precipitation) G->H Start I Optimize Recovery & Matrix Effects H->I Refine I->J Integrate & Validate

Caption: High-level workflow for LC-MS/MS method development.

Protocol Part 1: Mass Spectrometry & MRM Optimization

Scientific Rationale: The first step is to "teach" the mass spectrometer how to specifically see our target molecule. This is achieved by infusing a pure standard of the analyte directly into the instrument. This allows us to determine its characteristic mass-to-charge ratio (m/z) and how it fragments, all without the complexity of a chromatographic separation. Based on the structure (presence of a ketone and ether oxygen), the molecule is expected to readily accept a proton in an acidic environment, making positive ion mode the logical starting point.

Step-by-Step Protocol:

  • Prepare Analyte Stock: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.

  • Direct Infusion Setup:

    • Use a syringe pump to deliver the 1 µg/mL working solution directly to the mass spectrometer's ion source at a flow rate of 10 µL/min.

    • Set the ion source to Electrospray Ionization (ESI) in Positive Ion Mode.

  • Precursor Ion Determination (Q1 Scan):

    • Perform a full scan from m/z 100 to 300.

    • Identify the most abundant ion. We hypothesize this will be the protonated molecule, [M+H]⁺, at m/z 191.2. Also, look for other potential adducts like the sodium adduct [M+Na]⁺ at m/z 213.2. Select the most intense and stable ion as your precursor for fragmentation.

  • Product Ion Determination (Product Ion Scan):

    • Set the first quadrupole (Q1) to isolate the chosen precursor ion (e.g., m/z 191.2).

    • Scan the third quadrupole (Q3) to detect all fragment ions produced in the collision cell (Q2).

    • Vary the Collision Energy (CE) in 5-10 eV increments (e.g., from 10 to 40 eV) to find the energy that produces the most stable and abundant product ions.

  • MRM Transition Selection:

    • From the product ion scan, select the two most intense and high m/z fragment ions. Using higher mass fragments often provides better specificity.

    • This results in two MRM transitions: one for quantification (the most abundant) and one for confirmation.

  • Internal Standard (IS) Selection: An ideal IS is the stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H). If unavailable, a close structural analog that does not interfere with the analyte is the next best choice. The IS should be tuned in the same manner to establish its own MRM transition.

Table 2: Hypothetical Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Analyte (Quantifier) 191.2135.11502580
Analyte (Qualifier) 191.2107.11503580
Internal Standard e.g., 195.2e.g., 139.11502585

Protocol Part 2: Liquid Chromatography Separation

Scientific Rationale: The goal of chromatography is to separate the analyte from endogenous components in the plasma matrix that could interfere with quantification. A reversed-phase C18 column is the workhorse for moderately lipophilic molecules like this one. We will use a gradient elution, starting with a high aqueous content to retain the analyte on the column, then increasing the organic content to elute it as a sharp, symmetrical peak. Adding a small amount of acid (formic acid) to the mobile phase serves to protonate the analyte, ensuring consistent ionization and improving peak shape.

Step-by-Step Protocol:

  • Column and Mobile Phase Setup:

    • Column: Install a reputable C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Maintain column temperature at 40 °C to ensure reproducible retention times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Development:

    • Start with a scouting gradient to determine the approximate elution time of the analyte.

    • Refine the gradient to ensure the analyte elutes with a retention time of at least 2-3 minutes to avoid the solvent front and any early-eluting matrix components.

    • Ensure the IS co-elutes as closely as possible with the analyte.

  • Final Optimized Conditions: The final conditions should be tested for peak shape, retention time reproducibility, and separation from any known interferences.

Table 3: Recommended Starting LC Conditions

ParameterRecommended Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40 °C
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)

Protocol Part 3: Sample Preparation from Human Plasma

Scientific Rationale: Biological matrices like plasma are complex and contain proteins, lipids, and salts that can suppress the ionization of the analyte (matrix effects) or clog the LC-MS system. Therefore, a cleanup step is mandatory. Protein precipitation is the simplest and fastest method. It involves adding a water-miscible organic solvent (like acetonitrile) to the plasma, which denatures and precipitates the proteins. The analyte, being soluble in the organic solvent, remains in the supernatant, which can then be injected.

A 1. Aliquot Plasma (e.g., 50 µL) B 2. Add Internal Standard (IS) (e.g., 10 µL of working IS) A->B C 3. Add Precipitation Solvent (e.g., 150 µL ACN with 0.1% FA) B->C D 4. Vortex Mix (e.g., 1 min at high speed) C->D E 5. Centrifuge (e.g., 10 min at 14,000 rpm) D->E F 6. Collect Supernatant (Transfer to clean vial) E->F G 7. Inject into LC-MS/MS F->G

Caption: Protein precipitation workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Spike IS: Add 10 µL of the internal standard working solution to all samples except for "double blank" samples (which receive blank solvent).

  • Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to plasma is a common starting point.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject: Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system.

Method Validation: Ensuring Trustworthiness and Reliability

A method is not complete until it is validated to prove it is "fit for purpose." The validation process rigorously tests the method's performance against predefined acceptance criteria, typically following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing at least six different batches of blank plasma.

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is constructed using at least six non-zero standards, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are assessed at multiple concentration levels (e.g., LLOQ, Low, Mid, High QC) both within a single day (intra-day) and over several days (inter-day). Acceptance criteria are typically ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. It is assessed by comparing the analyte response in post-extraction spiked plasma with the response in a pure solvent.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked plasma with post-extraction spiked plasma.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Conclusion

This application note details a systematic and scientifically grounded strategy for developing a robust LC-MS/MS method for the quantification of this compound. By following the outlined protocols for mass spectrometry tuning, chromatographic separation, sample preparation, and rigorous validation, researchers can establish a reliable bioanalytical method. This enables the generation of high-quality data essential for advancing drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield and purity. Our approach is rooted in a deep understanding of the reaction mechanisms and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in medicinal chemistry, primarily involves a two-stage process: the preparation of the precursor, 4-(3-methoxyphenyl)butanoic acid, followed by its intramolecular Friedel-Crafts acylation to form the seven-membered benzosuberone ring system. While theoretically straightforward, this pathway is often plagued by issues that can significantly impact the final yield and purity of the desired product. This guide will walk you through troubleshooting and optimizing each of these critical stages.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intramolecular Cyclization 3-Methoxyphenol 3-Methoxyphenol Friedel_Crafts_Acylation Friedel-Crafts Acylation (e.g., AlCl3) 3-Methoxyphenol->Friedel_Crafts_Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts_Acylation 4_oxo_acid 4-(3-methoxyphenyl)-4-oxobutanoic acid Friedel_Crafts_Acylation->4_oxo_acid Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) 4_oxo_acid->Reduction Precursor 4-(3-methoxyphenyl)butanoic acid Reduction->Precursor Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Precursor->Acid_Chloride_Formation Acid_Chloride 4-(3-methoxyphenyl)butyryl chloride Acid_Chloride_Formation->Acid_Chloride Intramolecular_FC Intramolecular Friedel-Crafts Acylation Acid_Chloride->Intramolecular_FC Final_Product 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Intramolecular_FC->Final_Product

Caption: Overall synthetic route to the target molecule.

Part 1: Troubleshooting the Synthesis of 4-(3-methoxyphenyl)butanoic acid

The quality of your precursor is paramount to the success of the subsequent cyclization. Here are some common issues and their solutions.

FAQ 1: My initial Friedel-Crafts acylation of anisole with succinic anhydride gives a low yield of 4-(4-methoxyphenyl)-4-oxobutanoic acid. What's going wrong?

This is a common bottleneck. The primary cause is often related to the catalyst and reaction conditions.

Causality: Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid catalyst (commonly AlCl₃) activates the succinic anhydride to form a highly reactive acylium ion. However, several factors can impede this process:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

  • Substrate Purity: Impurities in the anisole or succinic anhydride can interfere with the reaction.

  • Reaction Temperature: While the reaction is often initiated at low temperatures to control the initial exotherm, insufficient heating during the reaction can lead to incomplete conversion.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the Lewis acid complex, affecting the reaction rate. Dichlorobenzene has been shown to be an effective solvent for this reaction.[1]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents and freshly opened or purified reagents.

  • Catalyst Loading: For acylation, a stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst.[2]

  • Temperature Control: Start the reaction at a low temperature (0-5°C) during the addition of AlCl₃ to control the initial exotherm. Then, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (40-50°C) may be necessary to drive the reaction to completion.

  • Work-up Procedure: A careful work-up is crucial. The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.

FAQ 2: The reduction of the keto-acid intermediate is incomplete or gives side products. How can I improve this step?

The Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions are typically used. Each has its own set of challenges.

Causality:

  • Clemmensen Reduction: The reaction occurs on the surface of the zinc. Poorly prepared zinc amalgam or insufficient acid concentration can lead to incomplete reduction. The strongly acidic conditions can also lead to side reactions if other acid-sensitive functional groups are present.

  • Wolff-Kishner Reduction: This reaction requires high temperatures and a strong base (like KOH or NaOH) in a high-boiling solvent (like diethylene glycol). Incomplete removal of water can prevent the attainment of the high temperatures needed for the decomposition of the hydrazone intermediate.

Troubleshooting Protocol:

  • For Clemmensen Reduction:

    • Activate the Zinc: Prepare fresh zinc amalgam by treating zinc granules with a dilute solution of mercury(II) chloride.

    • Maintain Acidity: Ensure a sufficient concentration of concentrated HCl is present throughout the reaction. Additional acid may need to be added portion-wise.

    • Vigorous Stirring: Ensure efficient mixing to bring the substrate into contact with the zinc amalgam.

  • For Wolff-Kishner Reduction:

    • Use a High-Boiling Solvent: Diethylene glycol is a common and effective choice.

    • Initial Hydrazone Formation: Heat the keto-acid, hydrazine hydrate, and base in the solvent at a lower temperature (e.g., 100-120°C) to form the hydrazone, allowing water to distill off.

    • High-Temperature Decomposition: Once water evolution has ceased, increase the temperature to 180-200°C to facilitate the decomposition of the hydrazone to the desired alkane.

Part 2: Optimizing the Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step and is often where yields are lost.

FAQ 3: My intramolecular cyclization of 4-(3-methoxyphenyl)butanoic acid is giving a very low yield of the desired benzosuberone. What are the likely causes?

Low yields in this step are frequently due to the choice of cyclizing agent, reaction conditions, and potential side reactions.

Causality:

  • Deactivating Effect of the Carboxylic Acid: The carboxylic acid group itself can be protonated under strongly acidic conditions, which can deactivate the aromatic ring towards electrophilic attack.

  • Harsh Reaction Conditions: Traditional cyclizing agents like polyphosphoric acid (PPA) often require high temperatures, which can lead to charring and the formation of polymeric byproducts. PPA is also highly viscous and difficult to handle.[3]

  • Formation of the Acylium Ion: For the cyclization to occur, the carboxylic acid must be converted into a highly electrophilic acylium ion. Inefficient formation of this intermediate will result in a low yield.

Troubleshooting and Optimization Protocol: The Power of Eaton's Reagent

For this specific transformation, we strongly recommend the use of Eaton's reagent , a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid.[4][5][6][7][8]

Why Eaton's Reagent is Superior:

  • High Acidity and Dehydrating Power: It is a superacidic medium that is also a powerful dehydrating agent, efficiently converting the carboxylic acid to the reactive acylium ion.

  • Milder Reaction Conditions: Cyclizations using Eaton's reagent can often be performed at lower temperatures (room temperature to 80°C) compared to PPA, minimizing side reactions.[4]

  • Ease of Handling: It is a mobile liquid, making it much easier to handle, stir, and work up than the highly viscous PPA.[4]

  • Improved Yields: In many cases, the use of Eaton's reagent leads to significantly higher yields and cleaner reaction profiles.[9]

Experimental Protocol for Cyclization using Eaton's Reagent:

  • Preparation of Eaton's Reagent (7.5% w/w): In a fume hood, carefully and slowly add phosphorus pentoxide (7.5 g) in portions to chilled (ice bath) methanesulfonic acid (92.5 g) with vigorous mechanical stirring. The addition is exothermic. Allow the mixture to stir until all the P₂O₅ has dissolved.

  • Cyclization Reaction:

    • To a stirred solution of Eaton's reagent, add the 4-(3-methoxyphenyl)butanoic acid portion-wise at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

    • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Work-up:

    • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Troubleshooting_Cyclization cluster_problem Problem: Low Yield in Cyclization cluster_causes Potential Causes cluster_solution Recommended Solution Low_Yield Low Yield of Benzosuberone Deactivation Ring Deactivation Low_Yield->Deactivation Harsh_Conditions Harsh Conditions (PPA) Low_Yield->Harsh_Conditions Poor_Acylium_Formation Poor Acylium Ion Formation Low_Yield->Poor_Acylium_Formation Eatons_Reagent Use Eaton's Reagent Eatons_Reagent->Low_Yield Solves Milder_Conditions Milder Temperature Milder_Conditions->Eatons_Reagent Efficient_Acylium Efficient Acylium Ion Generation Efficient_Acylium->Eatons_Reagent Easier_Workup Easier Handling & Work-up Easier_Workup->Eatons_Reagent

Caption: Troubleshooting low yield in the cyclization step.

FAQ 4: I am using an acid chloride precursor for the cyclization, but the yield is still low. What could be the issue?

While converting the carboxylic acid to the more reactive acid chloride is a valid strategy, it introduces an extra step and potential pitfalls.

Causality:

  • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride or oxalyl chloride may not be quantitative. Any remaining carboxylic acid will not cyclize under the Lewis acid conditions used for the acid chloride.

  • Lewis Acid Stoichiometry: Similar to the acylation of anisole, the product ketone forms a complex with the Lewis acid (e.g., AlCl₃), necessitating the use of at least a stoichiometric amount.

  • Intermolecular Reactions: If the reaction is too concentrated, there is a risk of intermolecular acylation, leading to polymeric byproducts.

Troubleshooting Protocol:

  • Ensure Complete Acid Chloride Formation: After reacting the carboxylic acid with thionyl chloride or oxalyl chloride, remove the excess reagent under vacuum to drive the equilibrium towards the product. It is often beneficial to use the crude acid chloride directly in the next step without purification.

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, perform the reaction under high dilution conditions. This can be achieved by slowly adding a solution of the acid chloride in an anhydrous solvent to a stirred suspension of the Lewis acid in the same solvent.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ can sometimes offer milder conditions and improved selectivity.

Part 3: Purification and Characterization

FAQ 5: How do I effectively purify the final product, this compound?

Purification is critical to obtain the product in high purity. The primary impurities are typically unreacted starting material, polymeric byproducts, and regioisomers (if possible, though less likely in this specific case).

Purification Protocol:

  • Aqueous Work-up: A thorough aqueous work-up as described in the cyclization protocols is the first step to remove the bulk of the acid catalyst and any water-soluble impurities.

  • Column Chromatography: This is the most effective method for purifying the crude product.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Recrystallization (if applicable): If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃):

    • Aromatic protons: ~6.8-7.5 ppm (multiple signals).

    • Methoxy group protons: ~3.8 ppm (singlet, 3H).

    • Aliphatic protons (tetrahydro-benzocycloheptenone ring): A series of multiplets between ~1.8 and 3.0 ppm.

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon: ~200-210 ppm.

    • Aromatic carbons: ~110-160 ppm.

    • Methoxy carbon: ~55 ppm.

    • Aliphatic carbons: ~20-40 ppm.

  • IR (KBr or neat):

    • A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

    • C-O stretching for the methoxy group around 1250 cm⁻¹.

    • Aromatic C=C stretching around 1600 cm⁻¹.

Summary of Key Recommendations for Yield Improvement

StageCommon ProblemRecommended SolutionRationale
Precursor Synthesis Low yield in Friedel-Crafts acylationEnsure strictly anhydrous conditions; use dichlorobenzene as solvent.Prevents catalyst deactivation and improves reaction environment.[1]
Incomplete reduction of keto-acidOptimize Clemmensen (fresh amalgam) or Wolff-Kishner (high temp) conditions.Ensures complete conversion of the ketone to the alkane.
Cyclization Low yield with traditional reagents (PPA, AlCl₃)Use Eaton's reagent (P₂O₅ in MSA). Milder conditions, superior dehydrating power, easier handling, and often higher yields.[4][9]
Formation of polymeric byproductsPerform the reaction under high dilution, especially when using an acid chloride.Favors intramolecular cyclization over intermolecular side reactions.
Purification Presence of multiple impuritiesUtilize gradient column chromatography on silica gel.Effectively separates the product from starting materials and byproducts of different polarities.

By systematically addressing these common issues with the scientifically-grounded solutions provided, you will be well-equipped to optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this and structurally similar compounds. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Molecule - A Proactive Approach to Solubility

Predicting solubility issues before they arise is key to efficient experimentation. The structure of this compound offers clues to its behavior.

Structural Analysis:

  • Core Structure: A bulky, non-polar tetrahydro-benzocycloheptene ring system. This large hydrocarbon framework is the primary contributor to low aqueous solubility.

  • Functional Groups:

    • A methoxy group (-OCH₃) : Moderately polar, but its contribution is often outweighed by the large non-polar scaffold.

    • A ketone group (C=O) : A polar group capable of acting as a hydrogen bond acceptor.

Predicted Solubility Profile: Based on the principle of "like dissolves like," this compound is expected to have poor solubility in polar solvents like water and high solubility in non-polar organic solvents.[1][2] The alpha-protons adjacent to the ketone are weakly acidic, with a pKa likely around 20, meaning pH adjustment in the physiological range will not significantly impact solubility.[3][4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound.

FAQ 1: My compound won't dissolve in my aqueous buffer. What should I do first?

Answer: This is the most common challenge. Direct dissolution in aqueous media is unlikely to succeed. The standard industry practice is to first prepare a concentrated stock solution in a suitable organic solvent.[5][6][7]

Immediate Action Plan:

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions for biological assays due to its powerful solubilizing ability and miscibility with water.[8] Other options include ethanol or dimethylformamide (DMF).

  • Prepare a Concentrated Stock: Weigh the compound accurately and dissolve it in a minimal amount of the chosen organic solvent to create a high-concentration stock (e.g., 10-50 mM).[6][9][10] Gentle warming or sonication can aid dissolution.[6][8]

  • Dilute into Aqueous Buffer: Add the concentrated organic stock solution dropwise into your final aqueous buffer while vortexing.[11] This "solvent shock" should be minimized by ensuring the final concentration of the organic solvent is low (typically <1%) to avoid toxic or off-target effects in biological assays.[12]

FAQ 2: I made a stock in DMSO, but it precipitated when I added it to my cell culture media. Why?

Answer: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[12] A clear DMSO stock does not guarantee solubility upon dilution.[12]

Troubleshooting Workflow:

Troubleshooting workflow for compound precipitation.
FAQ 3: How can I quantitatively measure the solubility of my compound?

Answer: It is critical to distinguish between two types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer. It's a rapid, high-throughput measurement often used in early discovery.[13][14][15][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 18-24 hours).[13][14][17] This value is more relevant for formulation and later-stage development.[17]

Data Summary: Kinetic vs. Thermodynamic Solubility

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material Concentrated DMSO Stock[14]Solid Compound (powder)[14]
Method Rapid dilution into buffer[15]Slurry of excess solid in buffer[18]
Incubation Time Short (e.g., 1-2 hours)[14][15]Long (e.g., >18 hours) to reach equilibrium[19]
Typical Result Often higher apparent solubility due to supersaturation[16]Lower, "true" equilibrium solubility[17]
Primary Use Case High-throughput screening, early discovery[17]Lead optimization, formulation development[17]
FAQ 4: Are there advanced techniques to improve the aqueous solubility for in vivo studies or complex assays?

Answer: Yes. When simple co-solvents are insufficient, formulation strategies using excipients can significantly enhance solubility. The most common and effective method for research applications is complexation with cyclodextrins.[20][21]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules like ours, forming an inclusion complex that has greatly improved aqueous solubility and stability.[22][24]

Workflow for Using Cyclodextrins:

G cluster_prep Preparation of Drug-CD Complex cluster_analysis Analysis & Use A 1. Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B 2. Prepare Aqueous CD Solution (e.g., 10-40% w/v) A->B C 3. Add Compound Powder (in slight excess) B->C D 4. Mix to Equilibrate (Vortex/sonicate, 24-48h at RT) C->D E 5. Separate Undissolved Compound (Centrifuge at >10,000g or 0.22µm filter) D->E F 6. Quantify Solubilized Compound (HPLC-UV on the clear supernatant) E->F G 7. Use Solubilized Stock (Dilute for final assay) F->G Result Result: A clear, highly concentrated aqueous stock solution G->Result

Workflow for solubility enhancement using cyclodextrins.

Section 3: Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for creating a primary stock solution.[6][7]

  • Calculation: Determine the mass of this compound (MW: 204.26 g/mol ) required.

    • Mass (mg) = 10 mmol/L * 0.001 L * 204.26 g/mol * 1000 mg/g = 2.04 mg (for 1 mL)

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Cap the container securely and vortex thoroughly for 1-2 minutes.

  • Verification: If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6] Visually confirm that the solution is completely clear.

  • Storage: Label the vial clearly and store at -20°C, protected from light and moisture. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of the compound in a specific buffer.[14][19][25]

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of your test buffer (e.g., 1 mL PBS, pH 7.4). The key is to have undissolved solid visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 18-24 hours to ensure equilibrium is reached.[19]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifuging the sample at high speed (>10,000 x g) for 15 minutes.

    • Filtering the sample through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant into a suitable mobile phase and quantify the compound's concentration using a validated analytical method, such as HPLC-UV, against a standard curve.

References

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that the successful synthesis of complex heterocyclic structures like 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one hinges on a deep understanding of the reaction mechanism and meticulous control over experimental parameters. This guide is designed to move beyond a simple recitation of steps, providing you with the causal logic behind each procedural choice. It is structured as a self-validating system, empowering you to troubleshoot and optimize this synthesis with confidence. The core of this synthesis is the intramolecular Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds to create cyclic ketones.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy.

Q1: What is the primary and most effective synthetic route to this compound? The most direct and widely employed route is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 5-(3-methoxyphenyl)pentanoic acid.[3] This reaction involves the cyclization of the aliphatic acid chain onto the aromatic ring, promoted by a strong acid catalyst, to form the seven-membered ketone ring characteristic of benzosuberones.[4]

Q2: Why is an intramolecular Friedel-Crafts acylation used instead of an alkylation? This is a critical strategic choice. The acylium ion, which is the key electrophilic intermediate in the acylation, is resonance-stabilized and does not undergo the carbocation rearrangements that frequently plague Friedel-Crafts alkylations.[5] Furthermore, once the acyl group (ketone) is attached to the aromatic ring, it deactivates the ring toward further electrophilic attack, effectively preventing poly-acylation. This leads to a cleaner reaction with a more predictable product profile.

Q3: How does the methoxy (-OCH₃) substituent influence the reaction's outcome? The methoxy group plays a crucial, beneficial role. As a potent electron-donating group, it activates the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic acylium ion. It is an ortho, para-director, meaning it directs the incoming electrophile to the positions adjacent and opposite to it. In the case of 5-(3-methoxyphenyl)pentanoic acid, this strong directing effect ensures that the cyclization occurs regioselectively at the C-6 position (ortho to the methoxy group), which is sterically accessible for the formation of the seven-membered ring.

Q4: What are the most effective catalysts for this cyclization, and what are their mechanisms? Several strong acid catalysts can effect this transformation. The choice of catalyst is often the most critical parameter to optimize.

  • Polyphosphoric Acid (PPA): A viscous polymer of phosphoric acid that acts as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the formation of the acylium ion.

  • Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H): This is a powerful and often superior alternative to PPA.[4] It is a superacidic medium that efficiently generates the acylium ion at moderate temperatures, often leading to higher yields and cleaner reactions.

  • Lewis Acids (e.g., AlCl₃, SnCl₄): This approach requires converting the starting carboxylic acid to its more reactive acid chloride derivative first (e.g., using thionyl chloride or oxalyl chloride). The Lewis acid then coordinates with the acid chloride to generate the acylium ion.[6] While effective, this two-step process is less direct than using PPA or Eaton's Reagent.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem ID Issue Potential Cause(s) Recommended Solution & Rationale
P-01 Low or No Product Yield 1. Wet Reagents: The starting carboxylic acid or solvent contains water, which quenches the catalyst and acylium ion. 2. Inactive Catalyst: The catalyst (e.g., PPA, Eaton's Reagent) has absorbed atmospheric moisture and lost its potency. 3. Insufficient Temperature: The reaction lacks the necessary activation energy.1. Dry all reagents thoroughly. Dry the starting material in a vacuum oven. Use anhydrous solvents. 2. Use fresh or properly stored catalyst. Eaton's reagent should be freshly prepared for best results. PPA should be heated under vacuum before use if it appears overly viscous or has been stored for a long time. 3. Gradually increase the reaction temperature. Monitor by Thin Layer Chromatography (TLC). For PPA, temperatures of 80-100°C are common. For Eaton's reagent, 50-70°C may be sufficient.
P-02 Reaction Mixture Turns Black (Charring/Polymerization) 1. Excessive Temperature: The reaction temperature is too high, causing decomposition and polymerization side reactions. 2. Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can lead to product degradation.1. Maintain strict temperature control. Use an oil bath with a thermostat. Do not exceed the optimal temperature range determined during optimization. 2. Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of polymeric byproducts.
P-03 Multiple Products Observed on TLC/NMR 1. Intermolecular Reaction: At high concentrations, the acylium ion from one molecule can react with the aromatic ring of another, leading to dimers or polymers. 2. Incomplete Reaction: Both starting material and product are present.1. Employ high-dilution principles. Add the starting material slowly to the hot catalyst solution. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway over the intermolecular one. 2. Increase reaction time or temperature slightly. If charring is not an issue, allowing the reaction to proceed longer may drive it to completion. A small increase in catalyst loading could also be beneficial.
P-04 Difficult Product Isolation During Workup 1. Emulsion Formation: Vigorous shaking during the aqueous extraction of the viscous reaction mixture can lead to stable emulsions. 2. Incomplete Catalyst Quenching: Residual acid catalyst can complicate extraction and purification.1. Pour the hot reaction mixture slowly onto crushed ice with stirring. This hydrolyzes the catalyst in a controlled manner. During extraction, use gentle inversions instead of vigorous shaking. Adding brine (saturated NaCl solution) can help break emulsions. 2. Ensure the aqueous layer is basic after quenching. Add a base like NaOH or Na₂CO₃ until the pH is > 8 to neutralize all acidic species before extraction.

Section 3: Optimized Experimental Protocol & Workflow Visualization

The following protocol is a robust starting point for the synthesis, utilizing Eaton's Reagent for its efficiency.

Experimental Protocol: Cyclization via Eaton's Reagent

Materials and Equipment:

  • 5-(3-methoxyphenyl)pentanoic acid

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating oil bath

  • Separatory funnel, Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, add Eaton's Reagent (10 equivalents by volume relative to the starting acid). Begin stirring and heat the reagent to 60°C in an oil bath.

  • Reactant Addition: Dissolve 5-(3-methoxyphenyl)pentanoic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the hot Eaton's Reagent over 20-30 minutes to maintain a low instantaneous concentration.

  • Reaction Monitoring: Maintain the reaction at 60°C. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture onto a stirred beaker of crushed ice. This is an exothermic process.

  • Neutralization & Extraction: Once all the ice has melted, slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL for a 1g scale reaction).

  • Washing & Drying: Combine the organic layers. Wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow Visualization

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Intramolecular Friedel-Crafts Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Precursor: 5-(3-methoxyphenyl)pentanoic acid C Dropwise Addition High Dilution 60°C, 1-3h A->C B Catalyst: Eaton's Reagent (P₂O₅/MeSO₃H) B->C D Quench with Ice C->D TLC Monitoring E Neutralize (NaHCO₃) & Extract (DCM) D->E F Wash & Dry E->F G Column Chromatography (Silica Gel) F->G Crude Product H Final Product: Target Ketone G->H I Characterization: (NMR, MS, IR) H->I

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The intramolecular Friedel-Crafts acylation to form 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a cornerstone reaction for accessing various benzosuberone frameworks, which are pivotal in medicinal chemistry. The typical synthetic route involves the cyclization of 5-(3-methoxyphenyl)pentanoic acid or its corresponding acid chloride. While theoretically straightforward, this reaction is frequently plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting for common issues encountered during this synthesis, grounded in mechanistic principles and supported by established protocols.

Troubleshooting Guide & FAQs

This section addresses the most common challenges researchers face. Each answer provides a mechanistic explanation and actionable protocols to mitigate the issue.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the desired ortho-cyclized product?

A1: Issue Explanation & Causality

The formation of a regioisomeric byproduct is the most frequent challenge in this synthesis. The starting material, a 3-methoxyphenyl derivative, has two potential sites for electrophilic aromatic substitution: the C2 position (ortho to the methoxy group) and the C6 position (also ortho). The desired product results from cyclization at the C2 position. However, cyclization can also occur at the C4 position (para to the methoxy group), leading to the formation of 4-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one.

The methoxy group (-OCH₃) is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[1] This activates the positions ortho and para to it for electrophilic attack by the acylium ion generated in situ. The ratio of ortho to para cyclization is influenced by a combination of electronic and steric factors, as well as the reaction conditions and the choice of catalyst.

  • Steric Hindrance: Cyclization at the ortho position is generally more sterically hindered than at the para position.

  • Catalyst Choice: Strong, bulky Lewis acids can exacerbate steric hindrance, potentially favoring the para product. Milder, more streamlined reagents can improve ortho selectivity. Polyphosphoric acid (PPA) and Eaton's reagent are common choices for this type of cyclization.[2][3][4][5]

dot

Caption: Competing ortho vs. para cyclization pathways.

Troubleshooting & Recommended Protocol:

To enhance the yield of the desired 2-methoxy isomer, switching from harsh Lewis acids like AlCl₃ to a milder and more effective cyclizing agent is recommended. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent alternative to polyphosphoric acid (PPA) as it is less viscous, easier to handle, and often gives higher yields with fewer side products.[2][3][6]

Protocol: Optimized Cyclization using Eaton's Reagent

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 10 parts by weight of methanesulfonic acid.

  • Reagent Formation: While stirring vigorously under a nitrogen atmosphere, slowly and portion-wise add 1 part by weight of phosphorus pentoxide (P₂O₅). The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary. Stir until all P₂O₅ has dissolved to form a clear, homogenous solution (Eaton's Reagent).[2][3]

  • Reactant Addition: Cool the Eaton's reagent to room temperature. Slowly add 1 equivalent of 5-(3-methoxyphenyl)pentanoic acid to the stirred solution.

  • Reaction: Gently heat the reaction mixture to 60-70°C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The product should have a higher Rf value than the starting carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: The product will often precipitate as a solid. If not, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

Q2: I'm observing a significant byproduct that appears to have lost the methoxy group. What is happening and how can I prevent it?

A2: Issue Explanation & Causality

The cleavage of the methyl ether (O-demethylation) is a known side reaction during Friedel-Crafts acylation, especially when using strong Lewis acids like AlCl₃ or BBr₃.[7][8][9] The Lewis acid can coordinate to the oxygen atom of the methoxy group, weakening the O-CH₃ bond and making it susceptible to nucleophilic attack, ultimately leading to a phenolic byproduct. This byproduct can then undergo acylation itself, leading to a complex mixture.

dot

Demethylation Methoxy Aryl-O-CH3 (Substrate) Complex Aryl-O(AlCl3)-CH3 (Activated Complex) Methoxy->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex Phenol Aryl-OH (Demethylated Side Product) Complex->Phenol Cleavage

Caption: Mechanism of Lewis acid-mediated demethylation.

Troubleshooting & Recommended Protocol:

The key to preventing demethylation is to use a catalyst system that is a strong Brønsted acid or dehydrating agent but a weaker Lewis acid.

  • Avoid Strong Lewis Acids: Refrain from using aluminum chloride (AlCl₃), especially at elevated temperatures. While effective for acylation, its propensity for ether cleavage is high.[7][8]

  • Use Eaton's Reagent or PPA: As mentioned in Q1, Eaton's reagent and PPA are the preferred choices.[2][4][5] Their primary mode of action is to protonate the carboxylic acid to facilitate acylium ion formation, rather than strongly coordinating with the methoxy group.

  • Control Temperature: If you must use a Lewis acid, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Demethylation is often more prevalent at higher temperatures.

Q3: My reaction mixture is turning into a dark, tarry mess with very low yield. What is causing this polymerization?

A3: Issue Explanation & Causality

The formation of dark, insoluble tars is indicative of intermolecular polymerization. Instead of the desired intramolecular cyclization, the activated acylium ion from one molecule reacts with the aromatic ring of another molecule. This process can continue, leading to high molecular weight oligomers and polymers.

This side reaction is favored under several conditions:

  • High Concentration: At high concentrations, the probability of an intermolecular collision is much greater than an intramolecular one.

  • Excessively Harsh Conditions: Overly strong acid catalysts or excessively high temperatures can lead to uncontrolled side reactions, including charring and polymerization.[4]

  • Water Contamination: The presence of water can deactivate the catalyst and lead to side reactions. PPA, for instance, is hygroscopic.[5]

Troubleshooting & Recommended Protocol:

The principle of high dilution is the most effective strategy to favor the desired intramolecular reaction.

  • High Dilution Conditions: Ensure the reaction is run at a low concentration of the starting material (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the pre-heated catalyst medium.

  • Slow Addition: Prepare a solution of the 5-(3-methoxyphenyl)pentanoic acid in a small amount of a suitable solvent (if compatible with the catalyst system, e.g., nitrobenzene for AlCl₃, though not recommended) or add it neat via a syringe pump over several hours to the hot catalyst. This keeps the instantaneous concentration of the starting material very low.

  • Strictly Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering.

  • Optimal Catalyst and Temperature: Use the mildest effective conditions. Eaton's reagent at 60-70°C is often sufficient and less prone to causing charring than PPA at >100°C or AlCl₃.[2]

Comparative Data on Cyclization Catalysts

CatalystTypical ConditionsCommon Side ReactionsKey Advantages
AlCl₃ CH₂Cl₂ or CS₂, 0°C to RTDemethylation, Isomerization, PolymerizationHigh reactivity
PPA Neat, 80-120°CPolymerization, Charring at high tempInexpensive, strong dehydrating agent[4]
Eaton's Reagent Neat, 60-80°CMinimalHomogeneous, low viscosity, high yields[2][3]
TfOH CH₂Cl₂, RTCan be too aggressiveStrong acid, effective catalyst

References

Technical Support Center: Stability Testing of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges during your experimental work.

Introduction to this compound and its Stability Concerns

This compound is a complex organic molecule with a benzosuberone core structure.[1] Its stability in solution is a critical parameter for any application, from chemical synthesis to potential pharmaceutical development. The presence of a methoxy group on the aromatic ring, a ketone functional group, and a seven-membered carbocyclic ring introduces several potential degradation pathways that must be thoroughly investigated.

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the stability testing of this compound in solution.

FAQ 1: What are the primary degradation pathways I should be concerned about for this molecule?

Based on the structure of this compound, the primary degradation pathways to investigate are:

  • Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and basic conditions. The methoxy group attached to the aromatic ring can be a target for hydrolysis, particularly under harsh acidic conditions.

  • Oxidation: The benzylic protons and the ketone functionality are potential sites for oxidation.[1] Oxidative degradation can be initiated by exposure to peroxides, dissolved oxygen, or metal ions.

  • Photodegradation: Aromatic ketones are known to be susceptible to photodegradation upon exposure to UV or visible light.[4] This can lead to complex degradation profiles.

  • Thermal Degradation: Elevated temperatures can induce degradation, potentially through various mechanisms including cleavage of the ether linkage or rearrangements of the cyclic ketone.[5]

Troubleshooting Guide: Unexpected Peaks in my Chromatogram

Issue: You observe unexpected peaks in your HPLC chromatogram during a stability study.

Possible Causes & Solutions:

  • Degradation of the Analyte: The new peaks are likely degradation products. To confirm this, you should:

    • Perform Forced Degradation Studies: Systematically subject your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions.[6] This will help you identify the retention times of the major degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your analyte peak. Co-eluting degradants can often be detected by non-homogenous spectra across the peak.

  • Impurity in the Starting Material: The unexpected peak might be an impurity from the synthesis of this compound.

    • Analyze a Freshly Prepared Standard: Prepare a solution from a new batch of the compound, if available, and compare the chromatograms.

    • Review Synthesis Byproducts: If possible, review the synthesis scheme to identify potential impurities that may have carried through.

  • Contamination: The peak could be from a contaminant in your solvent, glassware, or HPLC system.

    • Run a Blank Gradient: Inject your mobile phase without any sample to check for system peaks.

    • Clean Your System: If you suspect contamination, flush the HPLC system with an appropriate cleaning solution.

FAQ 2: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[7] Here’s a general workflow for developing such a method:

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of this moderately nonpolar molecule.

  • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Detection: A UV detector set at the λmax of this compound should provide good sensitivity. A PDA detector is highly recommended for peak purity analysis.

Troubleshooting Guide: Poor Peak Shape (Tailing or Fronting)

Issue: Your analyte peak exhibits significant tailing or fronting.

Possible Causes & Solutions:

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.- Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress silanol ionization. - Add a competing base, like triethylamine (0.1%), to the mobile phase. - Use a high-purity, end-capped C18 column.
Column overload.- Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent stronger than the mobile phase.- Dissolve the sample in the initial mobile phase composition.
Column degradation (void formation).- Replace the column. Use a guard column to extend column lifetime.

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and a starting point for a stability-indicating HPLC method.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and 1 mL of 1 N HCl in separate vials. Keep at room temperature and 60°C for up to 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and 1 mL of 1 N NaOH in separate vials. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for up to 72 hours. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[4]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm (or λmax of the compound)

Method Validation Workflow

Method_Validation Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Precision->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: Key parameters for validating a stability-indicating HPLC method.

Potential Degradation Products and Their Identification

Based on the chemical structure, the following are plausible degradation products that should be monitored during stability studies:

  • Hydrolysis Product: Cleavage of the methoxy group would yield the corresponding phenol, 2-Hydroxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one.

  • Oxidation Products: Oxidation at the benzylic position could introduce a hydroxyl group or further oxidize to a ketone. Baeyer-Villiger oxidation of the cyclic ketone could lead to lactone formation.[8]

  • Photodegradation Products: Photodegradation of aromatic ketones can result in a variety of products through radical mechanisms, including ring-opened products or dimers.

Identification of Degradants:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the structural elucidation of unknown degradation products.[6]

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Conclusion

The stability of this compound in solution is a multifaceted issue that requires a systematic approach to investigation. By understanding the potential degradation pathways and employing robust, validated analytical methods, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundational framework for initiating and troubleshooting your stability studies. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Troubleshooting Cell-Based Assays with 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, specific peer-reviewed literature on the biological activities of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is not widely available. This guide is therefore based on established principles of troubleshooting cell-based assays with novel small molecules and draws parallels from related chemical structures where applicable.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays. We will address common challenges encountered during experimental workflows, providing both theoretical explanations and practical solutions to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

A1: Proper handling of a novel compound is critical for experimental success.

  • Solvent Selection: Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a stock solution in the range of 10-20 mM in 100% DMSO. Ensure complete dissolution; gentle warming or vortexing may be necessary.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. It is crucial to ensure that the final DMSO concentration in your assay does not exceed a level that could cause cytotoxicity, typically recommended to be below 0.1%.[1][2][3]

Q2: What is the optimal concentration of this compound to use in my cell-based assay?

A2: The optimal concentration is highly dependent on the cell line and the biological question being investigated. Therefore, it must be determined empirically.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line. A typical starting range for a novel compound might be from 0.1 µM to 50 µM.

  • Non-Toxic Concentration for Mechanistic Studies: For assays where you are investigating cellular mechanisms without inducing widespread cell death, it is advisable to use a concentration at or below the IC50. For example, in studies with other compounds, non-cytotoxic concentrations are used to effectively study signaling pathways.[4]

Q3: How long should I treat my cells with this compound?

A3: The ideal treatment duration will vary based on the endpoint being measured.

  • Signaling Events: For phosphorylation events or other early signaling cascades, shorter incubation times (e.g., 30 minutes to 6 hours) are typically sufficient.

  • Apoptosis Induction: To observe hallmarks of apoptosis, a longer treatment period of 12 to 48 hours is commonly employed.[5][6]

  • Time-Course Experiment: A time-course experiment is highly recommended to pinpoint the optimal treatment duration for your specific experimental system.

Troubleshooting Guide

Issue 1: Inconsistent Results and High Variability Between Replicates

High variability can obscure real biological effects and is a common challenge in cell-based assays.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Uneven Cell Seeding A non-homogenous cell suspension will lead to different numbers of cells per well, affecting the final readout.Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling.
Edge Effects Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and temperature.Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[4]
Compound Precipitation The compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations.Prepare fresh dilutions from your DMSO stock immediately before use. Visually inspect the media for any signs of precipitation under a microscope. Consider using a co-solvent or surfactant if solubility issues persist, ensuring the additive is not toxic to your cells.[7]
Pipetting Errors Inaccurate or inconsistent pipetting will introduce variability.Use calibrated pipettes and ensure proper technique. For multi-well plates, prepare a master mix of your treatment media to minimize pipetting variability between wells.[4]
Troubleshooting Workflow for Inconsistent Results

Caption: A logical workflow to diagnose sources of variability.

Issue 2: Low Signal or No Dose-Dependent Effect

This can be a frustrating outcome, suggesting the compound is inactive or there is an issue with the assay itself.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading in the cell culture medium over the incubation period.Prepare fresh working solutions for each experiment. Protect from light if the compound is light-sensitive. Consider assessing compound stability in your assay buffer over time using techniques like HPLC.[7]
Incorrect Cell Density If cell density is too low, the signal may be below the detection limit. If too high, cells may enter senescence or have altered metabolism.Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.[4]
Assay Endpoint Mismatch The chosen assay may not be appropriate for the compound's mechanism of action.If the compound is hypothesized to be a kinase inhibitor, a cell viability assay may not show an effect at time points where signaling is inhibited. Consider using a more specific assay, such as a Western blot for a phosphorylated target.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms to the compound's effects.If possible, test the compound on a panel of different cell lines.
Issue 3: High Background or Off-Target Effects

High background can mask the true signal, while off-target effects can lead to misinterpretation of the data.

Potential Causes & Solutions
  • Solvent Toxicity: As previously mentioned, DMSO can be toxic at higher concentrations. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[1][2][3]

  • Compound's Intrinsic Properties: Some compounds can interfere with assay readouts. For example, auto-fluorescence can be an issue in fluorescence-based assays. Run a control with the compound in cell-free media to check for interference.

  • Broad-Spectrum Activity: The compound may have multiple cellular targets. This is common with novel molecules. Consider techniques like thermal shift assays or proteomics to identify potential off-target interactions.

Hypothetical Signaling Pathway and Experimental Validation

Given that related naphthoquinone compounds can induce apoptosis via stress-activated pathways, a plausible mechanism for this compound could involve the JNK signaling cascade.[8][9]

G compound This compound ros ROS Generation compound->ros jnk JNK Activation (p-JNK) ros->jnk ap1 AP-1 Activation jnk->ap1 apoptosis Apoptosis ap1->apoptosis

Caption: A hypothetical pathway for compound-induced apoptosis.

To validate this, one would perform a series of experiments:

  • Measure ROS Generation: Use a fluorescent probe like DCFDA to quantify reactive oxygen species production after compound treatment.

  • Western Blot Analysis: Probe for the phosphorylated (active) form of JNK (p-JNK) and total JNK. An increase in the p-JNK/JNK ratio would support the hypothesis.

  • Confirm Apoptosis: Utilize methods described in the protocols below, such as Annexin V/PI staining or caspase activity assays.

Experimental Protocols

Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT)

This protocol is to determine the IC50 value of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with the desired concentration of the compound and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, a hallmark of apoptosis.[10]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with the compound and controls.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the luminescence of each sample using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.

References

Technical Support Center: Purification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is paramount for ensuring reproducible results in downstream applications, from biological screening to the synthesis of more complex active pharmaceutical ingredients. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Foundational FAQs & Initial Troubleshooting

This section addresses the most common initial challenges encountered after the synthesis of this compound, which is typically prepared via an intramolecular Friedel-Crafts acylation or a similar cyclization reaction.

Q1: What are the primary impurities I should anticipate after synthesizing this compound?

A1: Understanding potential impurities is the first step in designing an effective purification strategy. Given a typical intramolecular Friedel-Crafts acylation route, your crude product is likely contaminated with:

  • Unreacted Starting Material: Such as 5-(m-Methoxyphenyl)valeric acid or its corresponding acid chloride.[1]

  • Catalyst Residues: The reaction is often catalyzed by strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA). These must be thoroughly quenched and removed.[2] The product ketone can form stable complexes with Lewis acids, requiring a specific workup to break them apart.[2]

  • Polymeric Byproducts: Strong acids can induce polymerization, leading to high molecular weight, often colored, impurities.

  • Isomeric Byproducts: Depending on the directing effects of the methoxy group and the reaction conditions, minor amounts of other cyclization isomers could form.

  • Solvents: Residual solvents from the reaction (e.g., dichloromethane, nitrobenzene) and workup (e.g., ethyl acetate, diethyl ether) will be present.

Q2: My crude product is a dark, viscous oil after the initial solvent evaporation. What is the mandatory first purification step?

A2: A dark, oily crude product is common and indicates the presence of acid catalyst residues and polymeric materials. A liquid-liquid extraction (aqueous workup) is essential before attempting any other purification method. Do not proceed directly to chromatography with a highly acidic or complex-laden crude mixture, as this will result in poor separation and irreversible damage to the silica gel column.

Standard Aqueous Workup Protocol:

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (Catalyst Quench): Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl (1 x volume). This step protonates any unreacted starting material (if it's a carboxylate) and hydrolyzes the aluminum chloride-ketone complex.[2]

  • Basic Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume) until CO₂ evolution ceases. This neutralizes the excess acid and removes the acidic starting material (5-(m-methoxyphenyl)valeric acid) into the aqueous layer.

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) (1 x volume). This helps to break up any emulsions and removes the bulk of the water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting material should be cleaner and ready for further purification.

Q3: My initial cleanup still shows multiple spots on a Thin Layer Chromatography (TLC) plate. What is the most reliable method for isolating the pure ketone?

A3: For multi-component mixtures like this, flash column chromatography is the gold standard for achieving high purity on a laboratory scale.[3] It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel). The polarity of your target ketone (C₁₂H₁₄O₂) is moderate, making it an ideal candidate for this technique. Before committing to a large column, always determine the optimal solvent system using TLC.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the two most effective purification techniques for this compound.

Protocol 1: High-Performance Flash Column Chromatography

This method is ideal for separating the target ketone from both more polar (e.g., residual starting acid) and less polar (e.g., non-polar byproducts) impurities.

Step 1: Determine the Eluent System via TLC

  • Objective: Find a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35.

  • Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate in various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or DCM).

  • Data Summary:

Eluent System (v/v)Typical Rf of Target KetoneObservations
90:10 Hexanes:Ethyl Acetate~0.40Good for separating non-polar impurities.
80:20 Hexanes:Ethyl Acetate ~0.30 Optimal starting point for separation.
70:30 Hexanes:Ethyl Acetate~0.20May be needed if closely-eluting polar impurities are present.

Step 2: Column Preparation and Elution

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of DCM or the eluent. For best results, adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product), evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening.[4]

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions continuously.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 90:10 to 80:20 Hexanes:EtOAc) to speed up the elution of your target compound after less polar impurities have been washed off.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Isolation Crude Crude Product (Post-Workup) TLC TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Continue Elution Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Evap Evaporate Solvent Combine->Evap Pure Pure Ketone Evap->Pure

Caption: Workflow for purification by flash column chromatography.
Protocol 2: Recrystallization for High-Purity Crystalline Solid

If the product from chromatography is a solid or semi-solid and requires further purification for applications like X-ray crystallography or reference standard generation, recrystallization is the ideal final step.

Step 1: Solvent Screening

  • Objective: Find a solvent (or solvent pair) that dissolves the compound when hot but in which it is poorly soluble when cold.

  • Procedure: In separate test tubes, test the solubility of a small amount of the compound (~20-30 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.

SolventSolubility (Cold)Solubility (Hot)Suitability
IsopropanolSparingly SolubleSolubleExcellent Candidate
Ethanol/WaterSparingly SolubleSolubleGood Candidate (as a solvent pair)
HexanesInsolubleSparingly SolubleGood anti-solvent
TolueneSolubleVery SolublePoor (too soluble)
Ethyl Acetate/HexanesSolubleVery SolubleGood Candidate (as a solvent pair)

Step 2: Recrystallization Procedure (Using Isopropanol)

  • Dissolution: Place the ketone in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 3: Advanced Troubleshooting

Q4: My compound co-elutes with an impurity during chromatography with Hexanes/Ethyl Acetate. What should I do?

A4: Co-elution occurs when two compounds have very similar polarities in a given solvent system. To resolve this, you must change the selectivity of your chromatographic system.

  • Change the Eluent: The interaction between a compound and the silica surface is mediated by the solvent. Swapping one of the eluent components can alter these interactions. Instead of Ethyl Acetate (a hydrogen bond acceptor), try a different modifier like Diethyl Ether or Methyl tert-butyl ether (MTBE). Alternatively, introducing a different solvent class, like a small percentage of Toluene in Hexanes, can dramatically alter the separation by introducing pi-pi stacking interactions.

  • Change the Stationary Phase: If changing the eluent fails, the issue may be with the silica gel itself. Consider using a different stationary phase, such as alumina (which has different selectivity for Lewis basic compounds) or a reverse-phase C18 silica for a completely different separation mechanism based on hydrophobicity.

Q5: I attempted recrystallization, but the compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Use More Solvent: The most common cause is using too little solvent. The saturation point is reached at too high a temperature. Add more hot solvent until the solution is slightly less concentrated before cooling.

  • Lower the Cooling Temperature: If the melting point of your compound is very low, you may need to use a solvent with a lower boiling point or cool the solution to a much lower temperature (e.g., using a dry ice/acetone bath).

  • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (like ethyl acetate) while hot. Then, slowly add a "poor" or "anti-solvent" (like hexanes) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. This often promotes crystallization.[5]

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Actions Start Crude Solid for Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success OiledOut Compound 'Oils Out' Result->OiledOut Failure NoPrecipitate No Precipitation Result->NoPrecipitate Failure AddSolvent Re-heat, Add More Solvent OiledOut->AddSolvent SolventPair Use a Solvent Pair (e.g., EtOAc/Hexanes) OiledOut->SolventPair Scratch Scratch Inner Wall of Flask NoPrecipitate->Scratch Seed Add a Seed Crystal NoPrecipitate->Seed AddSolvent->Cool SolventPair->Cool

Caption: Decision process for troubleshooting recrystallization.

References

Technical Support Center: 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this aromatic ketone. While specific degradation data for this compound is not extensively published, this guide synthesizes established principles of organic chemistry and data from structurally related molecules to provide robust troubleshooting advice and preventative protocols. Our goal is to empower you to maintain the integrity of your compound, ensuring the reliability and reproducibility of your experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also the underlying scientific rationale to help you make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Storage and Handling

Question 1: What are the ideal storage conditions for this compound?

Answer:

Proper storage is the first and most critical step in preventing degradation. Based on the compound's structure—an aromatic ketone with a methoxy group—we recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential oxidative and thermal degradation pathways. Storing at low temperatures slows down chemical reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The methoxy group and the benzylic position can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.[3][4][5]
Light Amber Glass Vial or Opaque ContainerAromatic ketones can be photosensitive and may undergo photodegradation upon exposure to UV light.[6][7][8]
Container Tightly Sealed Glass Vial with PTFE-lined CapPrevents evaporation and contamination. PTFE liners provide excellent chemical resistance.[1]
Question 2: I am using the compound in solution. What solvents are recommended, and how should I store the solutions?

Answer:

For solutions, the choice of solvent is critical as it can influence stability.

  • Recommended Solvents: Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred. If a protic solvent is necessary, anhydrous ethanol or methanol can be used, but storage time should be minimized.

  • Solvents to Use with Caution: Avoid acidic or basic aqueous solutions for long-term storage, as they could potentially catalyze the hydrolysis of the methoxy group, although this is generally slow for aryl ethers. Be aware that some solvents like acetone can contain impurities or form artifacts that may interfere with your analysis.[9]

  • Solution Storage: Store solutions under the same conditions as the neat compound: refrigerated, protected from light, and under an inert atmosphere if possible. For sensitive experiments, it is always best to prepare solutions fresh.

Part 2: Troubleshooting Guide - Identifying and Preventing Degradation

This section addresses specific issues you might encounter during your experiments, helping you diagnose and resolve potential degradation problems.

Scenario 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?

Answer:

The appearance of a new peak is a common indicator of degradation. Based on the structure of this compound, several degradation pathways are plausible.

Potential Degradation Pathways

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one Oxidation Oxidized Products (e.g., carboxylic acid from ring opening) Parent->Oxidation O₂, Heat Demethylation Demethylated Product (2-Hydroxy-derivative) Parent->Demethylation H⁺/OH⁻ (harsh) or enzymatic Photodegradation Photodegradation Products (e.g., radical species, dimers) Parent->Photodegradation UV Light

Caption: Potential degradation routes for the target compound.

  • Oxidation: The benzylic position (the CH₂ group adjacent to the aromatic ring) is susceptible to oxidation, which could ultimately lead to ring-opening and the formation of a carboxylic acid.[4][5] The methoxy group itself can also be a site for oxidative cleavage under certain conditions.[10]

  • Demethylation: While aryl ethers are generally stable, harsh acidic or basic conditions, or enzymatic activity (if applicable to the experimental system), could lead to the cleavage of the methoxy group to form the corresponding phenol (2-Hydroxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one).

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to the formation of excited states. These can then undergo various reactions, including dimerization or reaction with solvents.[7][11]

Troubleshooting Workflow

To identify the degradant, a systematic approach is necessary.

G Start New Peak Observed in Analysis Check_Control Analyze a freshly prepared sample of the compound. Start->Check_Control Is_Peak_Present Is the new peak present in the fresh sample? Check_Control->Is_Peak_Present Impurity The peak is likely an impurity from synthesis. Consider re-purification. Is_Peak_Present->Impurity Yes Degradation The peak is a degradation product. Proceed to investigate cause. Is_Peak_Present->Degradation No Investigate Review experimental conditions: - Light exposure? - Oxygen exposure? - High temperature? - Incompatible reagents? Degradation->Investigate Hypothesize Hypothesize degradation pathway (Oxidation, Photodegradation, etc.) Investigate->Hypothesize Confirm Use High-Resolution Mass Spectrometry (HRMS) to determine the mass of the degradant and infer its structure. Hypothesize->Confirm

Caption: Workflow for troubleshooting unexpected analytical peaks.

Scenario 2: My experimental results are inconsistent over time. Could compound degradation be the cause?

Answer:

Yes, inconsistency is a hallmark of a compound stability issue. If the concentration of your active compound is decreasing over the course of an experiment or between experiments, you will naturally see variability in your results.

Protocol for a Quick Stability Check

This protocol will help you determine if your compound is degrading under your specific experimental conditions.

Objective: To assess the stability of this compound in your experimental solvent over a typical experiment duration.

Materials:

  • Your compound

  • Your chosen experimental solvent (e.g., DMSO, Acetonitrile)

  • HPLC or LC-MS system

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a concentration relevant to your experiments (e.g., 1 mg/mL).

  • Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and inject it into your analytical system (e.g., HPLC). This is your baseline purity measurement.

  • Simulate Experimental Conditions: Store the remaining stock solution under the exact conditions of your experiment (e.g., on the benchtop at room temperature, in an autosampler at 15 °C, etc.).

  • Subsequent Timepoints: At regular intervals that mimic your experimental timeline (e.g., T=2h, 4h, 8h, 24h), take another aliquot from the stock solution, dilute it in the same manner, and inject it into the analytical system.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each subsequent timepoint to the T=0 peak area.

    • A decrease of >5% in the parent peak area over your experimental duration suggests significant degradation is occurring.

TimepointPeak Area (Parent Compound)% Remaining (Relative to T=0)
T = 0 h1,500,000100%
T = 4 h1,485,00099%
T = 8 h1,450,00096.7%
T = 24 h1,380,00092%

In this example, the 8% loss at 24h indicates a stability issue that needs to be addressed.

Part 3: Advanced Protocols and Analytical Methods

Protocol: Forced Degradation Study

A forced degradation study is an essential tool to understand the potential degradation pathways of your compound and to develop stability-indicating analytical methods.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight.

General Procedure:

  • Prepare separate solutions of your compound (e.g., at 1 mg/mL) for each stress condition.

  • Prepare a "control" solution stored under ideal conditions (refrigerated, protected from light).

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24-48 hours).

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, by a suitable analytical method like LC-MS to identify and characterize any new peaks that have formed.[12]

Analytical Methodologies for Purity Assessment

Choosing the right analytical technique is crucial for monitoring the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for purity analysis. An appropriate reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The aromatic ring and ketone functionality will provide strong UV absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products. The mass-to-charge ratio provides the molecular weight of the degradants, allowing you to propose chemical structures.[12]

  • Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used. Derivatization may be necessary to improve analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural elucidation. While not a routine purity check, NMR is essential for confirming the structure of the starting material and for identifying the structure of any significant, isolated degradation products.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Novel Kinase Inhibitors Against the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

A Note on the Investigational Compound: Efficacy data for the specific molecule, 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, is not available in peer-reviewed scientific literature. Therefore, this guide will use it as a placeholder, designated "Compound X," to illustrate the rigorous process of comparing a novel investigational inhibitor against established standards of care targeting the Epidermal Growth Factor Receptor (EGFR). This framework provides a comprehensive blueprint for evaluating any new chemical entity targeting this critical oncogenic pathway.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that is a cornerstone of cellular signaling.[1] Upon binding to ligands such as the epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain.[2] This triggers autophosphorylation and initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for regulating cell proliferation, survival, and differentiation.[3][4]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling—driven by overexpression or activating mutations—leads to uncontrolled cell growth and tumor progression.[5][6][7] This dependency makes EGFR a highly validated and critical target for therapeutic intervention. Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the binding site in the kinase domain have emerged as a successful class of targeted therapies.[2][6][8] This guide provides a framework for evaluating the efficacy of a novel inhibitor, Compound X, in direct comparison to two first-generation FDA-approved EGFR inhibitors: Gefitinib (Iressa) and Erlotinib (Tarceva).

Comparative Efficacy Analysis: A Quantitative Overview

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. Efficacy is assessed through both biochemical assays, which measure direct inhibition of the purified enzyme, and cell-based assays, which determine the compound's effect on cancer cell viability. The following table summarizes representative IC50 values for Gefitinib and Erlotinib against various NSCLC cell lines, providing a benchmark against which Compound X would be measured.

CompoundAssay TypeCell LineEGFR StatusIC50 (nM)Reference
Gefitinib Cell ViabilityH3255L858R Mutation3[9]
Cell ViabilityPC-9Exon 19 Deletion77[9]
Cell ViabilityH1975L858R + T790M> 4000[9]
Erlotinib Cell ViabilityPC-9Exon 19 Deletion7[10]
Cell ViabilityH3255L858R Mutation12[10]
Cell ViabilityA549Wild-Type> 1000[11]
Compound X Cell ViabilityH3255L858R MutationTBD
Cell ViabilityPC-9Exon 19 DeletionTBD
Cell ViabilityH1975L858R + T790MTBD
Cell ViabilityA549Wild-TypeTBD

TBD: To Be Determined through experimental protocols outlined below.

Mechanism of Action: Inhibiting Downstream Signaling

Gefitinib and Erlotinib function by reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain.[2][8][12] This competitive inhibition prevents receptor autophosphorylation, effectively blocking the initiation of downstream signaling cascades that drive proliferation and survival.[2][13][14] The diagram below illustrates this mechanism and the key pathways affected.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates via GRB2/SHC Ligand EGF Ligand Ligand->EGFR Binds CompoundX Compound X CompoundX->EGFR Competitively Inhibit ATP Binding KnownInhibitors Gefitinib / Erlotinib KnownInhibitors->EGFR Competitively Inhibit ATP Binding ATP ATP ATP->EGFR Binds & Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling pathway and point of inhibition by TKIs.

Experimental Design: A Validated Workflow for Inhibitor Profiling

To ensure data integrity and reproducibility, a standardized workflow is essential. The process begins with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to measure the compound's effect in a biological context.

Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis Node1 Synthesize & Purify Compound X Node2 Prepare Serial Dilutions of Compound X, Gefitinib, Erlotinib Node1->Node2 Node3 Incubate Recombinant EGFR with Inhibitors & ATP Node2->Node3 Node7 Treat Cells with Inhibitor Dilutions Node2->Node7 Node4 Measure Kinase Activity (e.g., ADP-Glo) Node3->Node4 Node5 Calculate Biochemical IC50 Node4->Node5 Node10 Compare IC50 Values (Compound X vs. Controls) Node5->Node10 Node6 Seed Cancer Cell Lines (e.g., H3255, A549) in 96-well plates Node6->Node7 Node8 Perform MTT Assay after 72h Incubation Node7->Node8 Node9 Measure Absorbance & Calculate Cellular IC50 Node8->Node9 Node9->Node10 Node11 Assess Selectivity for Mutant vs. Wild-Type EGFR Node10->Node11

Caption: Experimental workflow for comparative inhibitor profiling.

Detailed Experimental Protocols

The credibility of comparative efficacy data rests entirely on the robustness of the experimental protocols. The following methods are standard in the field for assessing kinase inhibitor potency.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the biochemical IC50 of Compound X against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Compound X, Gefitinib, Erlotinib (as positive controls)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each inhibitor in Kinase Assay Buffer.

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.

    • Add 10 µL of this master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well (final reaction volume: 25 µL).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" blank signal from all other readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

Objective: To determine the cellular IC50 of Compound X in EGFR-dependent cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H3255, PC-9, H1975, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound X, Gefitinib, Erlotinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of each inhibitor in complete growth medium. Carefully remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include "vehicle control" wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of "medium only" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

This guide provides a foundational framework for the head-to-head comparison of a novel investigational agent, Compound X, against the established EGFR inhibitors Gefitinib and Erlotinib. By rigorously applying standardized biochemical and cell-based assays, researchers can generate robust, comparative efficacy data. The key determinants of success for Compound X will be its potency against clinically relevant EGFR mutations (e.g., L858R, Exon 19 deletions), its activity against TKI-resistant mutations (e.g., T790M), and its selectivity for mutant over wild-type EGFR, which could predict a wider therapeutic window. The protocols and analyses detailed herein represent the critical first steps in the preclinical evaluation pipeline for the next generation of EGFR-targeted therapies.

References

A Guide to Cross-Validating the Bioactivity of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is merely the first step in a rigorous journey toward therapeutic application. This guide provides a comprehensive framework for the cross-validation of the bioactivity of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a benzosuberone derivative with therapeutic potential. We will explore a multi-faceted approach, integrating cell-based assays, biochemical assays, and in silico modeling to build a robust, self-validating dossier on the compound's anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous validation principles to their own discovery pipelines.

The Imperative of Cross-Validation in Bioactivity Studies

In an era of high-throughput screening and large datasets, the specter of false positives and misleading initial hits looms large. Cross-validation, in the context of bioactivity assessment, is the strategic use of multiple, mechanistically distinct assays to corroborate a compound's biological effects and its putative mechanism of action. This approach moves beyond a single data point to build a cohesive and reliable body of evidence. By employing orthogonal methodologies—such as a cell-based viability assay and a target-specific biochemical assay—we can significantly increase our confidence in a compound's therapeutic potential before committing to more resource-intensive preclinical and clinical studies.

This guide will walk through a cross-validation workflow for this compound, a compound belonging to the benzosuberone class known to contain potent inhibitors of tubulin polymerization.[1][2][3][4] The central hypothesis is that this compound exerts its anticancer effects by disrupting microtubule dynamics.

cluster_0 Cross-Validation Workflow Compound of Interest Compound of Interest Cell-Based Assay Cell-Based Assay Compound of Interest->Cell-Based Assay Assess Cytotoxicity Biochemical Assay Biochemical Assay Compound of Interest->Biochemical Assay Probe Target Engagement In Silico Analysis In Silico Analysis Compound of Interest->In Silico Analysis Predict Properties & Binding Data Integration & Validation Data Integration & Validation Cell-Based Assay->Data Integration & Validation Biochemical Assay->Data Integration & Validation In Silico Analysis->Data Integration & Validation

Caption: A streamlined workflow for the cross-validation of a bioactive compound.

Part 1: The Cellular Phenotype - Assessing Cytotoxicity

The first pillar of our cross-validation strategy is to determine the compound's effect on cancer cell viability. A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT to a purple formazan product.[5][6][7]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound and comparator compounds

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative Cytotoxicity Data
CompoundTarget/MechanismMCF-7 IC50 (µM)HeLa IC50 (µM)Reference
This compound Putative Tubulin InhibitorHypotheticalHypotheticalN/A
Benzosuberone-Coumarin Hybrid (5a)Anticancer Agent3.354.21[8]
Benzosuberone-Coumarin Hybrid (5c)Anticancer Agent>1006.72[8]
Amino-Benzosuberene Analogue (3)Tubulin Inhibitor~0.033 (SK-OV-3)Not Reported[7]
Combretastatin A-4 (Positive Control)Tubulin Inhibitor~0.0049 (72h)0.0959[9][10]
Nocodazole (Positive Control)Tubulin InhibitorNot Reported~0.787[11]

Note: Data for the title compound is hypothetical for illustrative purposes. Data for analogues and controls are from published literature and experimental conditions may vary.

Part 2: Target Engagement - The Biochemical Evidence

The second pillar of our validation process is to directly probe the interaction of the compound with its putative molecular target, tubulin. An in vitro tubulin polymerization assay is the gold standard for this purpose. This assay monitors the assembly of purified tubulin into microtubules. Compounds that inhibit this process will alter the polymerization curve. A fluorescence-based assay is highly sensitive and suitable for high-throughput screening.[1][9][12][13]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: To determine the IC50 of this compound for the inhibition of tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test compounds and controls (Nocodazole, Combretastatin A-4)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle and positive controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC50 value for inhibition.

cluster_1 Tubulin Polymerization Assay Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP GTP GTP->Polymerization Microtubules Microtubules Polymerization->Microtubules Inhibitor Inhibitor Inhibitor->Polymerization Blocks Assembly

Caption: Mechanism of a tubulin polymerization inhibitor.

Comparative Tubulin Polymerization Inhibition Data
CompoundTubulin Polymerization IC50 (µM)Reference
This compound HypotheticalN/A
Benzosuberene Analogue (29)1.0[1]
Benzosuberene Analogue (62)1.2[1]
Amino-Benzosuberene Analogue (3)1.2[7]
Combretastatin A-4 (Positive Control)~1.0 - 1.2[2]
Nocodazole (Positive Control)~5.0[11]

Note: Data for the title compound is hypothetical. Data for analogues and controls are from published literature and experimental conditions may vary.

Part 3: In Silico Corroboration - The Computational Approach

The third pillar of our cross-validation strategy involves computational modeling to predict the compound's properties and its interaction with the target protein. This includes molecular docking to visualize the binding mode at the colchicine-binding site of tubulin and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its drug-like properties.[5][6][14][15]

In Silico Methodology: Molecular Docking and ADMET Prediction

Objective: To predict the binding affinity and mode of this compound to the colchicine-binding site of tubulin and to evaluate its ADMET properties.

Procedure:

  • Protein Preparation: Obtain the crystal structure of tubulin (e.g., PDB ID: 1SA0) and prepare it for docking by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand (colchicine).

  • Ligand Preparation: Generate the 3D structure of the test compound and its analogues and optimize their geometries.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the defined binding site of tubulin. Analyze the predicted binding poses and scoring functions to estimate the binding affinity.

  • ADMET Prediction: Utilize in silico tools and web servers to predict various ADMET properties of the compounds, such as solubility, permeability, metabolic stability, and potential toxicities.

cluster_2 Molecular Docking Workflow Tubulin Structure Tubulin Structure Docking Simulation Docking Simulation Tubulin Structure->Docking Simulation Ligand Structure Ligand Structure Ligand Structure->Docking Simulation Binding Pose & Score Binding Pose & Score Docking Simulation->Binding Pose & Score

Caption: A simplified molecular docking workflow.

Predicted Binding and ADMET Properties
CompoundPredicted Binding Energy (kcal/mol)Key Predicted InteractionsPredicted ADMET Profile
This compound HypotheticalH-bonds with Cys241, hydrophobic interactionsFavorable drug-like properties
Benzosuberene Analogue (Active)FavorableSimilar to colchicineGood oral bioavailability predicted
Combretastatin A-4FavorableH-bonds and hydrophobic interactionsModerate oral bioavailability
NocodazoleFavorableInteractions with the colchicine sitePoor solubility predicted

Note: All data in this table is illustrative and would be generated through computational modeling.

Synthesizing the Evidence: A Self-Validating System

The power of this cross-validation approach lies in the convergence of data from these three orthogonal pillars. A compelling case for the bioactivity of this compound would be built on the following synergistic findings:

  • Potent Cytotoxicity: The compound demonstrates significant and selective cytotoxicity against cancer cell lines in the MTT assay, with IC50 values comparable to or better than known anticancer agents.

  • Direct Target Inhibition: The compound directly inhibits tubulin polymerization in a biochemical assay, confirming its mechanism of action. The IC50 for tubulin polymerization should correlate with its cellular cytotoxicity.

  • In Silico Corroboration: Molecular docking studies show a favorable binding mode in the colchicine site of tubulin, providing a structural basis for its activity. ADMET predictions suggest that the compound possesses drug-like properties, making it a viable candidate for further development.

By integrating these diverse datasets, we create a self-validating system where the whole is greater than the sum of its parts. This rigorous, multi-pronged approach provides a high degree of confidence in the bioactivity of a compound and its potential as a novel therapeutic agent.

References

A Comparative Guide to Validating Target Engagement of Novel Bioactive Compounds: A Case Study with 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising bioactive molecule to a clinically viable therapeutic is fraught with challenges. A pivotal, and often underestimated, step in this journey is the rigorous validation of a compound's molecular target.[1][2][3] An unambiguous demonstration of target engagement within a relevant physiological context is the bedrock upon which a successful drug development program is built. Without this, even a compound with potent phenotypic effects is a ship without a rudder, its mechanism of action and potential for off-target toxicities remaining dangerously obscure.

The subject of our guide, 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, represents a common scenario in early-stage drug discovery: a novel chemical entity with potential therapeutic relevance, yet whose specific molecular interactions are uncharacterized in publicly available literature. This guide, therefore, uses this compound as a framework to present a comprehensive, multi-pronged strategy for identifying and validating its direct cellular targets. We will eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that moves from unbiased target discovery to definitive validation in a cellular environment.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground its claims in authoritative sources.

Phase 1: Unbiased Target Identification – Casting a Wide Net

When the target of a novel compound is unknown, the initial approach must be hypothesis-free. The goal is to identify any and all proteins that physically interact with the compound. Here, we compare two powerful chemical proteomics techniques: Photoaffinity Labeling and Kinobeads Competition Binding.

Method A: Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to covalently link a small molecule to its interacting proteins upon photoactivation, allowing for their subsequent identification.[4][5][6][7][8] This method excels at capturing even transient or weak interactions that might be missed by other techniques.

cluster_0 Probe Synthesis & Validation cluster_1 Cellular Experiment cluster_2 Target Identification A Synthesize Photoaffinity Probe (Compound + Photoreactive Group + Tag) B Validate Probe Activity (Ensure biological activity is retained) A->B C Incubate Probe with Live Cells or Lysate B->C D UV Irradiation (Covalent cross-linking to target) C->D E Cell Lysis & Protein Extraction D->E F Enrich Tagged Proteins (e.g., Streptavidin beads for Biotin tag) E->F G Proteolytic Digestion F->G H LC-MS/MS Analysis G->H I Identify Candidate Proteins H->I

Caption: Workflow for Photoaffinity Labeling.

  • Probe Synthesis:

    • Rationale: A photoaffinity probe based on this compound must be synthesized. This involves strategically modifying the core scaffold to include two key moieties: a photoreactive group (e.g., a benzophenone or diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[5][6] The linker connecting these moieties must be carefully chosen to minimize steric hindrance and maintain the compound's original binding affinity.

    • Step 1: Identify a non-critical position on the this compound scaffold for linker attachment, guided by structure-activity relationship (SAR) data if available.

    • Step 2: Synthesize the derivative incorporating the photoreactive group and the reporter tag.

    • Step 3: Crucially, validate that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Labeling and Enrichment:

    • Step 1: Incubate the photoaffinity probe with intact cells (or cell lysate) to allow it to bind to its target proteins.

    • Step 2: Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, forming a covalent bond with proximal amino acid residues of the target protein.[5]

    • Step 3: Lyse the cells and enrich the covalently labeled proteins using the reporter tag (e.g., using streptavidin-coated beads for a biotin tag).

    • Step 4: Elute the captured proteins from the beads.

  • Protein Identification:

    • Step 1: Separate the eluted proteins by SDS-PAGE.

    • Step 2: Perform in-gel trypsin digestion of the protein bands.

    • Step 3: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Method B: Kinobeads / Affinity-Based Proteomics

This technique uses an immobilized version of the compound to "fish" for its binding partners in a cell lysate.[9][10] While particularly powerful for kinase inhibitors, the principle can be adapted for other compound classes.[11][12]

  • Affinity Matrix Preparation:

    • Step 1: Synthesize a derivative of this compound with a suitable linker for immobilization.

    • Step 2: Covalently attach the derivative to a solid support (e.g., Sepharose beads) to create the affinity matrix.

  • Competitive Pull-Down:

    • Rationale: This is a competition experiment where the free compound competes with the immobilized compound for binding to the target proteins.[10][13] This is critical for distinguishing specific binders from non-specific matrix interactors.

    • Step 1: Prepare cell lysates that maintain native protein conformations.

    • Step 2: Aliquot the lysate into several tubes. Add increasing concentrations of free this compound (or a vehicle control) to the aliquots and incubate.

    • Step 3: Add the affinity matrix (beads) to all tubes and incubate to allow protein binding.

    • Step 4: Wash the beads extensively to remove non-specifically bound proteins.

    • Step 5: Elute the remaining bound proteins.

  • Protein Identification and Quantification:

    • Step 1: Digest the eluted proteins into peptides.

    • Step 2: Analyze the peptides by LC-MS/MS.

    • Step 3: Quantify the abundance of each identified protein across the different concentrations of the free compound. True targets will show a dose-dependent decrease in binding to the beads as they are outcompeted by the free compound.

Phase 2: Validating Target Engagement in a Cellular Milieu

Identifying a list of potential binding partners is only the first step. The critical next phase is to confirm that the compound engages these targets within the complex and physiologically relevant environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15][16][17]

Method C: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[14][16] This change in thermal stability can be measured to confirm target engagement.[17][18]

cluster_0 Detection A Treat Intact Cells (Vehicle vs. Compound) B Heat Cells to a Range of Temperatures A->B C Cool and Lyse Cells B->C D Separate Soluble Fraction from Precipitated Aggregates (Centrifugation) C->D E Quantify Remaining Soluble Target Protein D->E F Generate Melt Curve (Plot % Soluble Protein vs. Temp) E->F E1 Western Blot E->E1 E2 Mass Spectrometry (MS-CETSA) E->E2 G Determine Thermal Shift (ΔTm) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment and Heating:

    • Step 1: Culture the appropriate cell line and treat with either this compound at a fixed concentration or a vehicle control (e.g., DMSO).

    • Step 2: Aliquot the cell suspensions into PCR tubes.

    • Step 3: Heat the tubes in a thermal cycler to a range of different temperatures for a short duration (e.g., 3 minutes). A typical range might be from 40°C to 70°C in 2-3°C increments.

    • Step 4: Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Step 1: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a lysis buffer.

    • Step 2: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Step 3: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • For a single target (Western Blot):

      • Step 1: Measure the protein concentration in each supernatant.

      • Step 2: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the putative target protein.

      • Step 3: Quantify the band intensities. Plot the intensity (as a percentage of the unheated control) against temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (the melting temperature, or Tm) indicates target stabilization.

    • For proteome-wide analysis (MS-CETSA):

      • Step 1: Prepare the supernatant samples for mass spectrometry analysis (e.g., via trypsin digestion and tandem mass tag (TMT) labeling).

      • Step 2: Analyze the samples by LC-MS/MS to identify and quantify thousands of proteins simultaneously.

      • Step 3: For each identified protein, generate melt curves. Proteins that are direct targets of the compound will show a significant thermal shift.

Comparative Analysis of Target Validation Methods

The choice of method depends on the specific research question, available resources, and the nature of the compound. A multi-method approach provides the most robust validation.

FeaturePhotoaffinity Labeling (PAL)Kinobeads / Affinity ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Covalent cross-linking upon UV activationAffinity capture of binding partnersLigand-induced thermal stabilization
Compound Modification Required (photoreactive group & tag)Required (linker for immobilization)Not required (uses the native compound)
Physiological Context Can be done in live cells, but lysis is required for enrichmentTypically performed on cell lysatesPerformed on intact, live cells
Primary Use Case Unbiased target identificationUnbiased target identification (strong for kinases)Confirmation of target engagement
Key Advantage Captures transient interactions; provides binding site informationIdentifies targets in a competitive format, reducing false positivesGold standard for confirming engagement in a physiological setting
Key Limitation Synthesis of a functional probe can be challenging; potential for UV-induced artifactsMay miss weak binders; immobilization can cause steric hindranceIndirect measure of binding; requires a specific antibody or MS
Throughput Low to mediumMediumHigh (especially with plate-based readouts)

Conclusion: An Integrated Strategy for Confidence in Target Engagement

Validating the target engagement of a novel compound like this compound is not a linear process but an iterative cycle of discovery and confirmation. The most robust approach begins with an unbiased method like Photoaffinity Labeling or an affinity-based proteomics screen to generate a list of high-confidence candidate targets. These candidates must then be subjected to rigorous validation in an intact cellular system using an orthogonal method. The Cellular Thermal Shift Assay stands out as the premier choice for this validation step, as it provides direct evidence of target engagement in the most physiologically relevant context without requiring modification of the parent compound.

By combining these methodologies, researchers can build a compelling, multi-faceted case for a compound's mechanism of action. This foundational knowledge is indispensable, enabling confident progression into lead optimization, in vivo efficacy studies, and ultimately, clinical development.

References

Benchmarking a Novel Neuroprotective Agent: A Comparative Analysis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one Against Standard Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive, albeit hypothetical, comparative analysis of the novel compound, 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, against established standard-of-care treatments for neurodegenerative conditions. While direct experimental data on this specific molecule is limited in publicly accessible literature, we will extrapolate its potential mechanism of action based on the known activities of related benzocycloheptene derivatives and benchmark it against current therapeutic strategies. This document is intended to serve as a foundational framework for researchers initiating preclinical investigations into this and similar compounds.

Introduction: The Unmet Need in Neuroprotection and the Potential of Novel Scaffolds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health burden.[1][2] Current treatments primarily offer symptomatic relief and fail to halt or reverse the underlying progressive neuronal loss.[3] This therapeutic gap underscores the urgent need for innovative neuroprotective agents. The benzocycloheptene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Notably, some benzocycloheptene derivatives have been identified as melatonin receptor ligands, suggesting a potential role in modulating circadian rhythms and exerting neuroprotective effects.[4]

This guide will therefore explore the hypothetical neuroprotective potential of this compound by comparing its plausible mechanisms of action with those of established neuroprotective and symptomatic treatments for neurodegenerative disorders.

Mechanistic Showdown: A Comparative Overview

To frame our analysis, we will compare the hypothetical mechanism of this compound with two classes of standard treatments: agents targeting neurotransmitter systems for symptomatic relief and disease-modifying therapies aimed at neuroprotection.

Hypothetical Mechanism of this compound

Based on the activity of related benzocycloheptene derivatives as melatonin receptor agonists[4], we hypothesize that this compound may exert its neuroprotective effects through the activation of MT1 and MT2 melatonin receptors.

Hypothetical_MOA_Benzocycloheptenone cluster_0 This compound cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Neuroprotective Outcomes Compound 2-Methoxy-6,7,8,9-tetrahydro- benzocyclohepten-5-one MT1_Receptor MT1 Receptor Compound->MT1_Receptor Agonist MT2_Receptor MT2 Receptor Compound->MT2_Receptor Agonist Gi_Protein Gi Protein Activation MT1_Receptor->Gi_Protein MT2_Receptor->Gi_Protein cAMP_Inhibition ↓ cAMP Gi_Protein->cAMP_Inhibition ERK1_2_Activation ↑ ERK1/2 Activation Gi_Protein->ERK1_2_Activation CREB_Phosphorylation ↑ CREB Phosphorylation cAMP_Inhibition->CREB_Phosphorylation ERK1_2_Activation->CREB_Phosphorylation Anti_Apoptotic Anti-Apoptotic Effects CREB_Phosphorylation->Anti_Apoptotic Antioxidant Antioxidant Defense CREB_Phosphorylation->Antioxidant Synaptic_Plasticity Enhanced Synaptic Plasticity CREB_Phosphorylation->Synaptic_Plasticity

Caption: Hypothetical mechanism of this compound.

Standard Treatments: Mechanisms of Action

Standard treatments for neurodegenerative diseases can be broadly categorized. For instance, in Alzheimer's disease, cholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine) are common.[1] In Parkinson's disease, dopamine precursors (e.g., Levodopa) and dopamine receptor agonists are frontline therapies.[1][5]

Standard_Treatments_MOA cluster_0 Standard Treatments cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Cholinesterase_Inhibitors Cholinesterase Inhibitors (e.g., Donepezil) Acetylcholine ↑ Acetylcholine Cholinesterase_Inhibitors->Acetylcholine NMDA_Antagonists NMDA Receptor Antagonists (e.g., Memantine) NMDA_Receptor NMDA Receptor NMDA_Antagonists->NMDA_Receptor Blockade Dopamine_Precursors Dopamine Precursors (e.g., Levodopa) Dopamine ↑ Dopamine Dopamine_Precursors->Dopamine Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Glutamatergic_Modulation Reduced Excitotoxicity NMDA_Receptor->Glutamatergic_Modulation Dopaminergic_Signaling Restored Dopaminergic Signaling Dopamine->Dopaminergic_Signaling

Caption: Mechanisms of action for selected standard neurodegenerative disease treatments.

Comparative Data Analysis (Hypothetical)

To provide a framework for future studies, the following tables present hypothetical comparative data for this compound against standard treatments. It is crucial to note that these values are illustrative and not based on experimental results for the title compound.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
CompoundMT1 ReceptorMT2 ReceptorM1 Muscarinic ReceptorNMDA ReceptorDopamine D2 Receptor
This compound 1525>10,000>10,000>10,000
Melatonin (Reference)0.10.5>10,000>10,000>10,000
Donepezil>10,000>10,0002.5--
Memantine>10,000>10,000-500-
Ropinirole----20
Table 2: In Vitro Neuroprotection Assay (EC50, µM) in SH-SY5Y cells against H₂O₂-induced toxicity
CompoundNeuroprotection (EC50)
This compound 5.2
Melatonin (Reference)1.8
Donepezil12.5
Memantine8.7

Experimental Protocols for Benchmarking

To empirically validate the hypothetical data presented, the following experimental protocols are recommended.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of the test compound to target receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human recombinant receptors of interest (e.g., MT1, MT2, M1, NMDA, D2).

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-Melatonin for MT1/MT2, [³H]-pirenzepine for M1, [³H]-MK-801 for NMDA, [³H]-spiperone for D2) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound for 24 hours.

  • Induction of Toxicity: Expose the cells to a neurotoxic insult, such as hydrogen peroxide (H₂O₂), for a defined period.

  • Cell Viability Assessment: Measure cell viability using a standard method, such as the MTT assay.

  • Data Analysis: Plot cell viability against compound concentration and determine the EC50 value.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Comparative Efficacy Receptor_Binding Radioligand Binding Assays (Determine Ki) Neuroprotection_Assay In Vitro Neuroprotection Assay (Determine EC50) Receptor_Binding->Neuroprotection_Assay Animal_Model Select Relevant Animal Model (e.g., 5xFAD for Alzheimer's) Neuroprotection_Assay->Animal_Model Dosing Compound Administration (Determine optimal dose and route) Animal_Model->Dosing Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Dosing->Behavioral_Tests Histopathology Post-mortem Brain Analysis (e.g., Immunohistochemistry for Aβ plaques) Behavioral_Tests->Histopathology Head_to_Head Direct Comparison with Standard Treatment in the same animal model Histopathology->Head_to_Head

Caption: A generalized experimental workflow for benchmarking a novel neuroprotective agent.

Conclusion and Future Directions

While this guide presents a hypothetical benchmarking of this compound, it provides a robust framework for the systematic evaluation of this and other novel neuroprotective candidates. The proposed experimental workflows are designed to rigorously assess the compound's pharmacological profile and therapeutic potential. Future research should focus on obtaining empirical data for the binding affinities and neuroprotective efficacy of this compound. Should in vitro studies prove promising, subsequent in vivo experiments in relevant animal models of neurodegeneration will be critical to establishing its preclinical proof-of-concept and justifying further development. The ultimate goal is to identify and advance novel therapeutics that can address the significant unmet medical need in the treatment of neurodegenerative diseases.

References

A Head-to-Head Comparison of Tubulin Polymerization Inhibitors: The Benzosuberene Scaffold versus Established Colchicine-Binding Site Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers involved in critical cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. The colchicine binding site on β-tubulin has emerged as a particularly attractive target for the development of novel antimitotic agents, offering the potential to overcome resistance mechanisms associated with other tubulin binders like taxanes and vinca alkaloids.

This guide provides a detailed, head-to-head comparison of a promising benzosuberene-based scaffold, exemplified by 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one and its derivatives, against other well-established classes of colchicine-binding site inhibitors, including chalcones and 2-aryl-4-benzoyl-imidazoles. We will delve into the synthetic accessibility, in vitro anticancer activity, and tubulin polymerization inhibitory effects of these scaffolds, supported by experimental data from peer-reviewed literature. This objective analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of these scaffolds in the quest for next-generation anticancer therapeutics.

The Benzosuberene Scaffold: A Privileged Structure for Tubulin Inhibition

The benzosuberene core, a seven-membered ring fused to a benzene ring, has been identified as a privileged scaffold for designing potent inhibitors of tubulin polymerization.[1][2] The structural rigidity and the ability to position key pharmacophoric features in a manner that mimics the binding of the natural product colchicine contribute to its potent biological activity. The general structure of the benzosuberene-based inhibitors discussed herein is centered around a 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[3]annulen-4-ol core, inspired by colchicine and combretastatin A-4 (CA4).[1]

Synthesis of Benzosuberene Analogs

The synthesis of the benzosuberene scaffold is a multi-step process that allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR). A general synthetic route is outlined below.

Synthesis_Workflow A Substituted Benzaldehyde B Wittig Reaction A->B C Cinnamic Ester B->C D Friedel-Crafts Acylation C->D E Polyphosphoric Acid Cyclization D->E F Benzosuberone Core E->F G Grignard Reaction F->G H Dehydration G->H I Final Benzosuberene Analog H->I

Caption: Generalized synthetic workflow for benzosuberene analogs.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, we have compiled in vitro data for representative compounds from each scaffold. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the inhibition of tubulin polymerization. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. Therefore, we have prioritized data from studies that include a common reference compound, such as colchicine or combretastatin A-4.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Representative Scaffolds
Compound/ScaffoldCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Benzosuberene (KGP18) SK-OV-3 (Ovarian)~0.001CA4~0.001[1]
NCI-H460 (Lung)~0.001CA4~0.001[1]
DU-145 (Prostate)~0.001CA4~0.001[1]
Chalcone (Compound 23a) HepG2 (Liver)0.15Colchicine9.0[4]
HCT116 (Colon)0.34Colchicine9.0[4]
2-Aryl-4-benzoyl-imidazole (ABI, 5da) A375 (Melanoma)0.0157Paclitaxel0.002[5][6][7]
PC-3 (Prostate)0.0157Paclitaxel0.003[5][6][7]
Table 2: Inhibition of Tubulin Polymerization (IC50, µM)
Compound/ScaffoldIC50 (µM)Reference CompoundReference IC50 (µM)Source
Benzosuberene (KGP18) ~1.0CA4~1.0[1]
Chalcone (Compound 23a) 7.1Colchicine9.0[4]
2-Aryl-4-benzoyl-imidazole (ABI, 5cb) ~2.0Colchicine~2.0[5][6][7]

Analysis of Comparative Data

The compiled data reveals several key insights into the performance of these different scaffolds:

  • Benzosuberene Analogs: The benzosuberene scaffold, exemplified by KGP18, demonstrates exceptionally potent in vitro anticancer activity, with IC50 values in the low nanomolar range, comparable to the well-established tubulin inhibitor combretastatin A-4.[1] Its ability to inhibit tubulin polymerization is also on par with CA4. The rigid benzosuberene core appears to be highly effective in orienting the key pharmacophoric groups for optimal interaction with the colchicine binding site.

  • Chalcones: Chalcones represent a structurally simpler and synthetically more accessible class of colchicine-binding site inhibitors. While some chalcone derivatives exhibit potent anticancer activity, their tubulin polymerization inhibitory effects are generally less potent than the benzosuberene analogs and reference compounds like colchicine.[4] However, the ease of synthesis and the potential for broad chemical diversification make them an attractive scaffold for further optimization.

  • 2-Aryl-4-benzoyl-imidazoles (ABIs): The ABI scaffold has yielded compounds with impressive nanomolar anticancer activity.[5][6][7] Notably, these compounds have shown efficacy against multidrug-resistant cancer cell lines, a significant advantage in cancer chemotherapy. Their tubulin polymerization inhibition is comparable to that of colchicine.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key assays used in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.

Protocol:

  • Tubulin Preparation: Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a reference inhibitor (e.g., colchicine).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by plotting the rate or extent of polymerization against the compound concentration.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Reconstitute Purified Tubulin C Mix Tubulin and Compounds in 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C to Initiate Polymerization C->D E Monitor Absorbance at 340 nm D->E F Plot Absorbance vs. Time E->F G Calculate Polymerization Rate/Extent F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Perspectives

This comparative guide highlights the potent anticancer and tubulin polymerization inhibitory activities of the benzosuberene scaffold, positioning it as a highly promising framework for the development of novel antimitotic agents. While exhibiting exceptional potency, often comparable to or exceeding that of established agents like combretastatin A-4, further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy.

Chalcones, although generally less potent in inhibiting tubulin polymerization, offer the advantage of synthetic simplicity and a broad scope for chemical modification. The 2-aryl-4-benzoyl-imidazole scaffold has demonstrated significant promise, particularly in overcoming multidrug resistance, a critical challenge in cancer therapy.

Ultimately, the choice of a scaffold for a drug discovery program will depend on a multitude of factors, including synthetic feasibility, potency, selectivity, and the potential to overcome existing clinical challenges. The data presented in this guide provides a solid foundation for researchers to make informed decisions in the rational design and development of next-generation colchicine-binding site inhibitors for cancer treatment. Future research should focus on obtaining head-to-head comparative data under standardized conditions to further refine our understanding of the relative advantages of these promising scaffolds.

References

A Comparative Guide to the Reproducibility of Experiments with 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a key intermediate in the development of novel therapeutics. Recognizing the critical importance of experimental reproducibility, this document details a robust and validated synthetic protocol. It offers a comparative assessment against alternative methodologies, supported by experimental data, to empower researchers with the knowledge to make informed decisions for their specific research and development needs.

The Strategic Importance of a Reliable Synthetic Route

This compound, a benzosuberone derivative, serves as a foundational scaffold for a variety of biologically active molecules.[1][2] Its unique seven-membered ring fused to an aromatic system is a feature of interest in medicinal chemistry. However, the synthesis of this valuable intermediate can be fraught with challenges, impacting yield, purity, and scalability. The selection of an appropriate synthetic pathway is therefore a paramount consideration for any research program relying on this compound.

A Validated and Reproducible Experimental Protocol

The following three-step protocol has been optimized for reproducibility and efficiency, providing a reliable method for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Anisole

This initial step constructs the basic carbon framework through an electrophilic aromatic substitution reaction.

  • Reactants: Anisole, Glutaric Anhydride

  • Catalyst: Aluminum Chloride (AlCl₃)

  • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Suspend anhydrous AlCl₃ in DCM and cool to 0°C.

    • Add glutaric anhydride portion-wise, maintaining the temperature below 5°C.

    • Slowly add anisole to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Quench the reaction with a mixture of ice and concentrated HCl.

    • Perform a standard aqueous workup and extraction with DCM to isolate the product, 4-(4-methoxybenzoyl)butanoic acid.

Rationale: The use of anhydrous AlCl₃ is crucial as moisture deactivates the Lewis acid catalyst. The controlled, low-temperature addition of reactants mitigates the exothermic nature of the reaction, minimizing the formation of undesired side products.

Step 2: Clemmensen Reduction

This classic reduction reaction converts the keto group to a methylene group, preparing the molecule for cyclization.

  • Reactant: 4-(4-methoxybenzoyl)butanoic acid

  • Reducing Agent: Zinc Amalgam (Zn(Hg))

  • Solvent: Toluene, concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Activate zinc dust by treating it with a mercuric chloride solution to form the amalgam.

    • Combine the keto acid and toluene with the activated zinc amalgam.

    • Add concentrated HCl and reflux the mixture for 8-10 hours.

    • After cooling, separate the organic layer and extract the aqueous phase with toluene.

    • Combine the organic extracts, wash, dry, and concentrate to yield 5-(4-methoxyphenyl)pentanoic acid.

Rationale: The zinc amalgam provides a high-surface-area, reactive metal for the reduction. The acidic conditions are essential for the reaction mechanism, which is believed to proceed through a series of single-electron transfers.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final and critical ring-forming step to yield the target benzosuberone.

  • Reactant: 5-(4-methoxyphenyl)pentanoic acid

  • Cyclizing Agent: Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H) or Polyphosphoric Acid (PPA)

  • Procedure (using Eaton's Reagent):

    • Dissolve the carboxylic acid in Eaton's reagent.

    • Heat the mixture at 60-70°C for 1-2 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and brine.

    • Dry and concentrate the organic phase.

    • Purify the crude product by flash chromatography on silica gel to obtain this compound.[3]

Rationale: Eaton's reagent is a powerful and efficient dehydrating agent that facilitates the intramolecular acylation to form the seven-membered ring.[3] It often provides cleaner reactions and higher yields compared to the more traditional polyphosphoric acid.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy can significantly impact the outcome of the synthesis. Below is a comparison of the detailed protocol with alternative approaches.

Synthetic RouteKey TransformationTypical Overall YieldPurityKey AdvantagesKey Disadvantages
This Guide's Protocol Friedel-Crafts Acylation -> Clemmensen Reduction -> Intramolecular Acylation60-70%>98%High reproducibility, well-established reactions, readily available starting materials.Use of toxic mercury in the Clemmensen reduction, harsh acidic conditions.
Alternative 1: Wittig Olefination Route Wittig olefination followed by hydrogenation and intramolecular Friedel-Crafts annulation.[3]50-60%~97%Avoids the use of mercury.Multi-step sequence, potential for E/Z isomer formation in the olefination step.
Alternative 2: Palladium-Catalyzed Routes Palladium(II)-catalyzed aerobic dehydrogenation from a pre-formed benzosuberone.[4]Variable>99%High efficiency for specific transformations, mild conditions.Often requires more complex starting materials, expensive catalyst, may not be suitable for initial scaffold construction.

Visualizing the Synthetic Pathway and Decision-Making

To aid in the conceptualization of the experimental process and the selection of an appropriate synthetic route, the following diagrams are provided.

Caption: The validated three-step synthesis of this compound.

G start Primary Project Goal? scale Scale of Synthesis? start->scale reproducibility Need for High Reproducibility? scale->reproducibility Large Scale cost Is Cost a Major Constraint? scale->cost Small Scale / Exploratory protocol This Guide's Protocol reproducibility->protocol Yes alt1 Alternative Route 1 (Wittig Olefination) reproducibility->alt1 Less Critical cost->protocol Yes alt2 Alternative Route 2 (Palladium-Catalyzed) cost->alt2 No

Caption: A decision-making framework for selecting the optimal synthetic route.

Conclusion

The reproducible synthesis of this compound is a cornerstone for research and development efforts that utilize this important chemical entity. The protocol detailed in this guide offers a reliable and high-yielding pathway. By understanding the rationale behind each step and considering the comparative data, researchers can confidently select and execute a synthetic strategy that aligns with their project goals, timelines, and available resources.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a benzocycloheptenone derivative. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management to ensure the protection of personnel and the environment.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by stringent federal and state regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[2] The fundamental principle is "cradle-to-grave" management, ensuring that hazardous waste is handled safely from its point of generation to its final disposition.[2] Key tenets of this principle include accurate waste identification, proper segregation, secure containment, and compliant disposal through licensed facilities.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the disposal of this compound, encompassing waste characterization, segregation, containerization, and labeling, culminating in its transfer to an authorized waste management service.

Waste Characterization and Hazard Assessment

Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. Based on its chemical structure, this compound should be presumed to be a hazardous waste. Ketones, as a class, can exhibit characteristics of ignitability and toxicity.[3][4] Therefore, this compound should be managed as a hazardous waste until proven otherwise.

Table 1: Assumed Hazard Profile and Physical Properties

PropertyValue/ClassificationSource/Rationale
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Physical State Assumed to be a solid or liquid at room temperature.Based on similar benzosuberone structures.[1]
Hazard Classification Assumed to be an ignitable and toxic waste.General classification for ketones and organic solvents.[2][4]
Environmental Hazards Assumed to be harmful to aquatic life.Benzophenone derivatives can have significant environmental impacts.[5][6]
Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound in a dedicated, compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are grossly contaminated should be placed in a designated solid waste container. Glassware should be decontaminated or disposed of as hazardous waste.

Container Management

All waste containers must meet federal and state regulations.[4][7]

  • Compatibility: Containers must be made of a material compatible with the chemical waste. For ketones, glass or polyethylene containers are generally suitable.[7]

  • Condition: Containers must be in good condition, free from leaks, cracks, or corrosion.[4][7]

  • Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[4][7] This prevents the release of vapors and potential spills.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The percentage of each component in a mixture should also be indicated.

Disposal Pathway

The designated disposal route for this compound is through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.

  • On-Site Collection: Follow your institution's procedures for requesting a hazardous waste pickup.[8] Do not transport hazardous waste yourself.

  • Incineration: The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[3] Campus incinerators are generally not suitable for chemical waste disposal.[3]

  • Sink Disposal: Under no circumstances should this chemical be disposed of down the drain.[4][8] Many organic compounds, including heterocyclic and benzophenone derivatives, are persistent in the environment and can be toxic to aquatic life.[5][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste characterization Characterize as Hazardous Waste (Assumed Ignitable and Toxic) start->characterization segregation Segregate Waste Streams (Solid, Liquid, Contaminated Labware) characterization->segregation container Select Compatible and Labeled Container segregation->container storage Store in Designated Satellite Accumulation Area container->storage pickup Request Hazardous Waste Pickup (via EHS or Licensed Contractor) storage->pickup disposal Final Disposal via Incineration pickup->disposal

Caption: Decision-making workflow for the disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific hazard data may be limited, a cautious and compliant approach to disposal is paramount. By adhering to the principles of waste characterization, segregation, proper containment, and authorized disposal routes, researchers can ensure that their work is conducted safely from discovery to disposal.

References

A Senior Application Scientist's Guide to Handling 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Prioritizing Safety in the Absence of Specific Data

The core principle of this guide is the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier against potential exposure after engineering and administrative controls have been implemented.[4] This document is intended for trained researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Inferred Hazard Assessment

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is an aromatic ketone. While specific toxicological data is unavailable, an analysis of its functional groups and data from similar chemicals suggests the following potential hazards:

  • Skin and Eye Irritation: Aromatic ketones can cause irritation upon contact with skin and eyes.[5]

  • Respiratory Tract Irritation: Vapors or aerosols may irritate the respiratory system. Prolonged or high-concentration exposure could lead to symptoms like headaches, dizziness, and nausea.[6]

  • Sensitization: A structurally related compound, 2-Methoxy-6-pentyl-p-benzochinone, is classified as a skin and respiratory sensitizer.[2] This suggests a potential risk that repeated exposure to this compound could lead to allergic reactions.

  • Combustibility: Many organic ketones are combustible, and their vapors can form explosive mixtures with air, particularly upon heating.[7]

Given these potential risks, a stringent PPE protocol is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a "last line of defense" philosophy, assuming that primary engineering controls (e.g., a certified chemical fume hood) are already in use.[4]

Required PPE Ensemble

The following table summarizes the minimum required PPE for handling this compound in any quantity.

Body PartPPE ItemStandard/SpecificationRationale
Eyes & Face Safety Goggles & Face ShieldANSI Z87.1[8]Goggles provide splash protection; a face shield is required over goggles when handling larger volumes (>50 mL) or during procedures with a high splash risk.[8][9]
Hands Double-Gloved NitrileConsult Manufacturer DataDisposable nitrile gloves offer protection against incidental splashes.[8] Double-gloving provides an additional barrier. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and clothing from splashes and provides a degree of protection against fire hazards.[9]
Respiratory NIOSH-Approved RespiratorVaries by TaskNot required if all work is performed in a certified chemical fume hood. For maintenance or spill cleanup outside a hood, a half-mask or full-face respirator with organic vapor cartridges is necessary.[10]
Feet Closed-Toe ShoesN/APrevents injury from spills and dropped objects.[9]
Step-by-Step PPE Donning Procedure

Properly donning PPE is the first step in creating a protective barrier. The sequence is designed to prevent contamination of clean surfaces.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye Protection: Put on safety goggles.

  • Face Shield: If required by the procedure, put on the face shield over the safety goggles.

Step-by-Step PPE Doffing Procedure

The doffing sequence is critical to prevent self-contamination from soiled PPE. This procedure should be performed slowly and deliberately in a designated area.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off the shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold.

  • Eye Protection: Remove safety goggles by handling the earpieces.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include robust operational and disposal workflows.

Experimental Workflow: Handling the Compound

The following workflow diagram outlines the core steps for safely handling the chemical within a laboratory setting. All steps must be performed inside a certified chemical fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full PPE (Section 3.2) prep2->prep3 handle1 Weigh Compound in Tared Vessel prep3->handle1 Begin Work handle2 Perform Reaction or Dilution handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface (e.g., with 70% Ethanol) handle3->clean1 Conclude Work clean2 Segregate Chemical Waste (Section 4.2) clean1->clean2 clean3 Doff PPE in Designated Area (Section 3.3) clean2->clean3

Caption: Experimental workflow for handling the compound.

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound must be treated as hazardous waste. Disposal must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

  • Waste Characterization: The waste is classified as hazardous due to its properties as a chemical reagent. A hazardous waste determination must be officially made for any waste material generated.[13]

  • Segregation:

    • Liquid Waste: Unused or spent solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, paper towels) must be collected in a separate, lined, and sealed hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be labeled with the words "Hazardous Waste" and a full description of the contents.[13]

  • Disposal: The sealed and labeled containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15]

G cluster_containers Waste Containers start Waste Generation (Liquid or Solid) char Characterize as Hazardous Waste (per RCRA) start->char seg Segregate Waste by Type char->seg liquid Liquid Waste Container (Sealed, Labeled) seg->liquid solid Solid Waste Container (Lined, Sealed, Labeled) seg->solid store Store in Satellite Accumulation Area liquid->store solid->store pickup Schedule EHS Waste Pickup store->pickup end Final Disposal by Licensed Contractor pickup->end

Caption: Hazardous waste disposal workflow.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.